Holmium vanadium tetraoxide
Description
Structure
2D Structure
Properties
CAS No. |
13977-63-4 |
|---|---|
Molecular Formula |
HoO4V-5 |
Molecular Weight |
279.868 |
IUPAC Name |
holmium(3+);oxygen(2-);vanadium |
InChI |
InChI=1S/Ho.4O.V/q+3;4*-2; |
InChI Key |
JDIOBQAFLMVNNV-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[O-2].[O-2].[V].[Ho+3] |
Origin of Product |
United States |
Advanced Synthesis and Controlled Fabrication Methodologies for Holmium Vanadium Tetraoxide
Hydrothermal Synthesis Techniques for HoVO4 Crystalline Forms
Hydrothermal synthesis is a versatile and widely employed method for producing crystalline materials from aqueous solutions under high temperature and pressure. This technique offers excellent control over the size, shape, and crystallinity of the resulting products.
The synthesis of microcrystalline holmium vanadium tetraoxide via the hydrothermal method typically involves the reaction of a holmium salt (e.g., holmium nitrate) and a vanadium source (e.g., ammonium (B1175870) vanadate) in an aqueous solution. The reaction mixture is sealed in a Teflon-lined stainless-steel autoclave and heated to a specific temperature for a designated period. For instance, single crystalline ammonium trivanadate (B10776886) (NH4V3O8) microcrystals with varied morphologies have been synthesized through the hydrothermal treatment of NH4VO3 with acetic acid at 140°C for 48 hours. rsc.org This approach can be adapted for HoVO4, where the holmium precursor is introduced into the reaction. The slow reaction kinetics under hydrothermal conditions allows for the growth of well-defined microcrystals.
For the preparation of nanocrystalline HoVO4, the hydrothermal method is modified to favor nucleation over crystal growth. This is often achieved by adjusting precursor concentrations, temperature, and pH, or by introducing capping agents. The synthesis of various vanadium oxide nanostructures, including nanoparticles, nanoribbons, and nanosheets, has been demonstrated through the hydrothermal reaction of bulk monoclinic VO2 and V2O3 precursors. rsc.org By controlling the reaction conditions, such as pH and the addition of organic molecules, the dimensionality and size of the resulting nanocrystals can be precisely tuned. rsc.org These principles are directly applicable to the synthesis of HoVO4 nanoparticles.
The final characteristics of hydrothermally synthesized HoVO4 are highly dependent on the synthesis parameters. Key factors that influence crystal size and morphology include:
pH: The pH of the precursor solution plays a critical role in determining the morphology of the final product. For example, in the synthesis of vanadium oxide nanocrystals, nanosheets are favored at a pH below 3, while nanoribbons form in a pH range of 3 to 7. rsc.org At higher pH values, the reaction can be inhibited, leading to the formation of nanoparticles. rsc.org
Temperature: Temperature affects the kinetics of the crystallization process. Higher temperatures generally lead to larger crystals and can influence the crystal phase. For instance, in the synthesis of vanadium oxide microstructures, hydrothermal treatment at 180°C has been shown to produce nanourchin spherical clusters. mdpi.com
Vanadium Concentration: The concentration of the vanadium precursor can also be used to control the size and shape of the resulting crystals. rsc.org
Surfactants and Additives: The introduction of surfactants or other additives can direct the growth of specific crystal faces, leading to controlled morphologies such as nanorods, nanowires, or nanoplates. mdpi.com These molecules can also act as capping agents to limit particle growth and prevent agglomeration, which is crucial for the synthesis of stable nanocrystalline dispersions.
| Parameter | Effect on Crystal Size and Morphology |
| pH | Influences the dimensionality of the nanocrystals (e.g., nanosheets at low pH, nanoribbons at neutral pH). rsc.org |
| Temperature | Affects crystal growth rate and can determine the final morphology (e.g., spherical clusters at higher temperatures). mdpi.com |
| Precursor Concentration | Can be adjusted to tune the size and shape of the microcrystals. rsc.org |
| Additives/Surfactants | Can direct crystal growth to achieve specific shapes and prevent agglomeration of nanoparticles. mdpi.com |
Conventional Solid-State Reaction Routes for Polycrystalline HoVO4
The conventional solid-state reaction method is a traditional and straightforward approach for synthesizing polycrystalline materials. This technique involves the intimate mixing of solid precursors, typically oxides or carbonates, followed by repeated grinding and heating at high temperatures to promote diffusion and reaction between the solid particles.
For the synthesis of polycrystalline HoVO4, stoichiometric amounts of holmium oxide (Ho2O3) and vanadium pentoxide (V2O5) powders are thoroughly mixed. The mixture is then subjected to a series of calcination steps at elevated temperatures. A comparative study on the solid-state synthesis of triclinic FeVO4 highlights that mechanical milling can significantly affect the sintering temperature. researchgate.net While manual grinding requires firing at temperatures between 500°C and 650°C, mechanical attrition can facilitate the reaction at lower temperatures. researchgate.net A similar approach can be employed for HoVO4, where the reaction proceeds according to the following equation:
Ho2O3 + V2O5 → 2HoVO4
The process typically involves intermediate grinding steps to ensure homogeneity and complete reaction. The final product is a polycrystalline powder of this compound.
| Step | Description |
| 1. Mixing | Stoichiometric amounts of solid precursors (e.g., Ho2O3 and V2O5) are intimately mixed. |
| 2. Grinding | The mixture is ground to increase the surface area and contact between reactants. This can be done manually or via mechanical milling. |
| 3. Calcination | The ground mixture is heated at high temperatures (e.g., 500-800°C) for several hours to initiate the solid-state reaction. |
| 4. Intermediate Grinding | The calcined product is cooled and ground again to ensure homogeneity. |
| 5. Final Calcination | The material is subjected to a final heating step at a potentially higher temperature to ensure the formation of a single-phase polycrystalline product. |
Controlled Co-precipitation Synthesis of HoVO4 Nanoparticles
Co-precipitation is a simple, cost-effective, and widely used wet-chemical method for the synthesis of nanoparticles. mdpi.com This technique involves the simultaneous precipitation of multiple ions from a solution to form a mixed, often amorphous, precursor, which is subsequently calcined to obtain the desired crystalline phase. The control over particle size and morphology is a key advantage of this method.
The synthesis of HoVO4 nanoparticles via co-precipitation typically involves dissolving a holmium salt and a vanadium precursor in a suitable solvent. vulcanchem.com A precipitating agent, such as ammonium hydroxide, is then added to the solution, leading to the co-precipitation of holmium and vanadate (B1173111) ions. The resulting precipitate is then washed, dried, and calcined at an appropriate temperature to yield HoVO4 nanoparticles.
The "controlled" aspect of this synthesis is achieved by carefully manipulating various reaction parameters that influence the nucleation and growth of the nanoparticles. These parameters include:
Precursor Concentration: Affects the supersaturation of the solution, which in turn influences the nucleation rate.
pH: Controls the precipitation process and can affect the surface charge of the nanoparticles, influencing their stability and tendency to agglomerate.
Temperature: Influences the kinetics of both the precipitation reaction and the subsequent aging of the precipitate.
Stirring Rate: Ensures a homogeneous distribution of reactants and can affect the particle size distribution.
Capping Agents: The addition of capping agents, such as amino acids (e.g., alanine, phenylalanine, cysteine), can effectively control the size, morphology, and uniformity of the HoVO4 nanoparticles by adsorbing onto the particle surface and preventing further growth and aggregation. researchgate.net
| Control Parameter | Influence on Nanoparticle Formation |
| Precursor Concentration | Governs the nucleation rate and initial particle size. |
| pH | Determines the point of precipitation and affects particle surface chemistry and stability. |
| Temperature | Affects reaction kinetics and the crystallinity of the precipitate. |
| Stirring Rate | Promotes homogeneity and can lead to a narrower particle size distribution. |
| Capping Agents | Control particle size and morphology, and prevent agglomeration. researchgate.net |
Wet Chemical Approaches for Uniform HoVO4 Nanoparticle Dispersion
Achieving a uniform dispersion of nanoparticles is crucial for many applications, as agglomeration can significantly degrade their unique properties. Wet chemical approaches offer several strategies to produce well-dispersed HoVO4 nanoparticles. These methods often focus on surface modification and the use of appropriate solvents and dispersing agents.
One effective wet chemical route is the co-precipitation method with controlled pH, as it can yield a very homogenous product. For instance, the synthesis of iron vanadate nanoparticles has been successfully achieved using a wet chemical process with a controlled pH value using ammonia (B1221849) solution, resulting in a high-purity and homogenous product. This principle can be directly applied to the synthesis of HoVO4 nanoparticles. By carefully controlling the pH during precipitation, the surface charge of the nanoparticles can be managed to induce electrostatic repulsion between particles, thereby preventing aggregation.
Integration Strategies for HoVO₄ in Composite Systems
The integration of this compound (HoVO₄) into composite systems is a key strategy for harnessing and enhancing its properties for various applications. By combining HoVO₄ with other materials, such as polymers or carbon-based nanostructures, it is possible to create multifunctional composites with synergistic or novel characteristics. These strategies focus on achieving a homogeneous dispersion of HoVO₄ nanoparticles within the host matrix, ensuring a strong interfacial connection, and preserving the intrinsic properties of the individual components. The following sections detail specific methodologies for creating HoVO₄-based nanocomposites.
Synthesis of HoVO₄/Phosphorus-Doped Carbon Nitride (P-CN) Nanocomposites
A hierarchical this compound/phosphorus-doped graphitic carbon nitride (HoVO₄/P-CN) nanocomposite can be synthesized for applications such as electrochemical sensing. researchgate.net The synthesis involves a multi-step process that first establishes the phosphorus-doped carbon nitride matrix, followed by the in-situ formation of HoVO₄ nanoparticles.
The process for creating the P-CN support material typically begins with the thermal polymerization of a nitrogen-rich precursor like melamine, sometimes in the presence of a phosphorus source such as phosphoric acid. rroij.com To create the composite, HoVO₄ nanoparticles are then synthesized directly onto the P-CN matrix. This is often achieved through a simple hydrothermal method where precursors for HoVO₄ are introduced to a dispersion of P-CN. researchgate.net This approach ensures an intimate contact between the HoVO₄ nanoparticles and the P-CN, creating a hierarchical structure with enhanced electrocatalytic activity. researchgate.net
Fabrication of Poly(methyl methacrylate) (PMMA)-HoVO₄ Nanocomposites
Poly(methyl methacrylate) (PMMA) serves as an excellent host for HoVO₄ nanoparticles due to its optical clarity and processability. The fabrication of PMMA-HoVO₄ nanocomposites can be achieved primarily through two distinct methods: in-situ polymerization and blending. Both techniques aim to disperse HoVO₄ nanoparticles within the PMMA matrix, but the timing of nanoparticle introduction and the resulting composite structure differ significantly.
In-situ polymerization involves the polymerization of the methyl methacrylate (B99206) (MMA) monomer in the presence of pre-synthesized HoVO₄ nanoparticles. This method is designed to encapsulate or integrate the nanoparticles as the polymer chains are formed. Typically, HoVO₄ nanoparticles, often synthesized via a co-precipitation method, are dispersed in an aqueous medium. This dispersion is then introduced into an emulsifier-free emulsion polymerization system for MMA.
| Sample ID | Initiator (KPS) Conc. | Timing of HoVO₄ Addition | Resulting Polymer Bead Size (nm) | Polydispersity Index (PDI) |
|---|---|---|---|---|
| P1 | Standard | Before polymerization started | 244.8 - 502.5 | 0.005 - 0.206 |
| P2 | High | Before polymerization started | 244.8 - 502.5 | 0.005 - 0.206 |
| P3 | Standard | 2-3 minutes into polymerization | 244.8 - 502.5 | 0.005 - 0.206 |
Blending is a more straightforward physical mixing method for creating PMMA-HoVO₄ composites. In this technique, the HoVO₄ nanoparticles and the PMMA polymer are synthesized separately and then combined.
The process involves preparing an aqueous dispersion of the HoVO₄ nanoparticles and a separate latex of pure PMMA, typically synthesized via emulsifier-free emulsion polymerization. The two dispersions are then mixed together at room temperature with stirring for a set duration to ensure a homogeneous blend. This method avoids the chemical interactions between the nanoparticles and the polymerization initiators that occur during in-situ polymerization. While simpler, the effectiveness of this technique depends on the stability of the dispersions and the physical forces governing the interaction between the nanoparticles and the polymer beads.
Methodological Innovations in HoVO₄ Material Preparation
Recent advancements in materials science have led to the development of innovative methods for synthesizing this compound, moving beyond traditional solid-state reactions to techniques that offer greater control over particle size, morphology, and purity. These methods are crucial for producing high-quality HoVO₄ nanomaterials suitable for advanced applications.
Co-precipitation: This is a common and effective wet-chemical method for synthesizing HoVO₄ nanoparticles. It involves mixing aqueous solutions of a soluble holmium salt (e.g., holmium nitrate) and a vanadate source (e.g., ammonium vanadate with sodium hydroxide). The precipitate of HoVO₄ forms at room temperature and can be collected, washed, and dried. This technique allows for the synthesis of crystalline nanoparticles at a relatively low temperature. researchgate.netmetall-mater-eng.com
Hydrothermal/Solvothermal Synthesis: These methods involve a chemical reaction in a sealed vessel (an autoclave) containing the precursor solutions at elevated temperature and pressure. sciopen.com For HoVO₄, a hydrothermal process might use holmium chloride and ammonium vanadate as precursors, dissolved in a solvent like ethylene (B1197577) glycol, and heated for several hours. frontiersin.org This approach enables precise control over the crystallization process, leading to the formation of uniform, well-defined nanoparticles with specific morphologies. frontiersin.orgnih.gov Continuous-flow microreactors represent a further innovation in hydrothermal synthesis, allowing for rapid production and scalable manufacturing of nanoparticles. nih.gov
Sol-Gel Method: The sol-gel process offers a versatile route to produce highly pure and homogeneous nanomaterials. For vanadates, this technique typically involves the hydrolysis and condensation of a vanadium alkoxide precursor, such as vanadium(V) oxytripropoxide, often in the presence of a catalyst. mdpi.comdtic.mil The process starts with a colloidal suspension (sol) that, through further processing, forms a continuous solid network (gel). Subsequent drying and heat treatment of the gel yield the final oxide material. This method provides excellent control over the material's microstructure and surface properties. researchgate.net
Sonochemical-Assisted Synthesis: This approach utilizes high-intensity ultrasound to induce chemical reactions. In the synthesis of HoVO₄, a sonochemical-assisted route can be employed where ultrasonic irradiation is applied to the precursor solution. researchgate.net The acoustic cavitation creates localized hot spots with extreme temperatures and pressures, facilitating the formation of nanoparticles. Using capping agents like triethylenetetramine (B94423) (TETA) during this process can help control the size and morphology of the resulting spindle-shaped nanostructures. researchgate.net
Crystallographic Structure and High Pressure Structural Dynamics of Holmium Vanadium Tetraoxide
Ambient Pressure Crystal Structure of HoVO₄
Under ambient conditions, Holmium vanadium tetraoxide adopts a zircon-type crystal structure. vulcanchem.comarxiv.org This structure is characterized by its tetragonal symmetry. vulcanchem.com
Tetragonal Zircon-Type Structure (Space Group I4₁/amd)
HoVO₄ crystallizes in the tetragonal zircon-type structure, which is defined by the space group I4₁/amd. arxiv.orgnih.govmaterialsproject.orgmcgill.ca This classification indicates a body-centered tetragonal lattice with specific symmetry elements, including a four-fold screw axis (4₁) and a diagonal glide plane (d). The zircon structure consists of chains of alternating, edge-sharing VO₄ tetrahedra and HoO₈ dodecahedra that extend parallel to the c-axis. arxiv.org These chains are interconnected along the a-axis through edge-sharing HoO₈ dodecahedra. arxiv.org
Crystallographic Parameter Determination via Rietveld Refinement
The precise crystallographic parameters of HoVO₄ are determined using the Rietveld refinement method, a powerful technique for analyzing powder diffraction data. arxiv.orguniversallab.org This method involves fitting a calculated diffraction pattern to the experimental data, allowing for the refinement of lattice parameters, atomic coordinates, and other structural details. universallab.orgusna.eduwikipedia.org For HoVO₄, Rietveld refinement of room temperature powder X-ray diffraction (XRD) data confirms the zircon-type structure and provides accurate lattice parameters. arxiv.orgresearchgate.net Well-fitted XRD patterns demonstrate that HoVO₄ crystallizes in a structure with the space group I4₁/amd without significant impurities. nih.gov
The table below presents the lattice parameters for HoVO₄ at ambient pressure, as determined by Rietveld refinement from experimental data.
| Lattice Parameter | Value (Å) |
|---|---|
| a | 7.121 |
| c | 6.292 |
Analysis of HoO₈ Polyhedra and VO₄ Tetrahedra within the Zircon Structure
The zircon structure of HoVO₄ is composed of isolated VO₄ tetrahedra and HoO₈ bisdisphenoids (a type of distorted cube). arxiv.org The VO₄ tetrahedra are corner-sharing and edge-sharing with the HoO₈ polyhedra. arxiv.org Each holmium (Ho) atom is coordinated to eight oxygen (O) atoms, forming the HoO₈ polyhedron. arxiv.org This polyhedron can be visualized as two interpenetrating HoO₄ tetrahedra. arxiv.org Specifically, each Ho atom is bonded to four oxygen atoms at a shorter distance and another four at a longer distance. arxiv.org The vanadium (V) atoms are tetrahedrally coordinated to four oxygen atoms, forming the stable VO₄ units. vulcanchem.com
The table below details the bond lengths within the HoO₈ and VO₄ polyhedra.
| Bond | Bond Length (Å) |
|---|---|
| Ho-O (shorter) | 2.28 - 2.31 |
| Ho-O (longer) | 2.42 - 2.46 |
| V-O | 1.71 - 1.74 |
High-Pressure Phase Transitions in HoVO₄
When subjected to high pressure, HoVO₄ undergoes a structural phase transition. vulcanchem.comnih.gov This transformation involves a change in the crystal structure from the ambient zircon-type to a scheelite-type structure. vulcanchem.comnih.gov
Zircon-to-Scheelite Structural Transformation (Space Group I4₁/a)
Under compression, HoVO₄ transitions from the zircon structure (space group I4₁/amd) to the scheelite structure (space group I4₁/a). arxiv.orgarxiv.org This is a first-order phase transition, characterized by a significant volume collapse of approximately 10-11%. arxiv.orgarxiv.org The scheelite structure also consists of HoO₈ bisdisphenoids and VO₄ tetrahedra. arxiv.org This transition is generally irreversible, meaning the scheelite structure is retained upon release of pressure. arxiv.orgacs.org However, some studies suggest that upon decompression, a third polymorph or a mixture of phases may be obtained. nih.govacs.org
Pressure Dependence of Phase Transition for Micro- and Nanocrystalline Forms
The pressure at which the zircon-to-scheelite phase transition occurs is dependent on the crystallite size of the HoVO₄ material. nih.govacs.org Studies have shown that nanocrystalline HoVO₄ exhibits a higher phase-transition pressure compared to its microcrystalline counterpart. nih.govacs.org
For microcrystalline HoVO₄, the transition to the scheelite structure has been observed to begin at approximately 7.2 GPa under quasi-hydrostatic conditions. nih.govacs.org In contrast, for nanocrystalline HoVO₄, the transition pressure is higher, occurring at around 8.7 GPa. nih.govnih.govacs.org This increase in transition pressure for the nanocrystalline form is attributed to the lattice contraction caused by the size effect. acs.orgacs.org It has also been noted that under non-hydrostatic conditions, the transition can be initiated at a lower pressure of 4.5 GPa. arxiv.orgresearchgate.net
The table below summarizes the transition pressures for different forms of HoVO₄.
| Material Form | Condition | Transition Pressure (GPa) |
|---|---|---|
| Microcrystalline | Quasi-hydrostatic | 7.2 nih.govacs.org |
| Nanocrystalline | Quasi-hydrostatic | 8.7 nih.govnih.govacs.org |
| Bulk | Non-hydrostatic | 4.5 arxiv.orgresearchgate.net |
| Bulk | Quasi-hydrostatic | 8.2 arxiv.orgresearchgate.net |
Compound Names
| Compound Name |
|---|
| This compound |
| Holmium vanadate (B1173111) |
| Holmium(III) oxide |
| Vanadium(V) oxide |
Irreversibility of the Zircon-to-Scheelite Transformation Upon Decompression
Under compression, HoVO₄ undergoes an irreversible phase transition from its native zircon structure to a scheelite-type structure. acs.orgacs.org This transformation is a first-order transition characterized by a significant volume collapse of approximately 11%. arxiv.org Experimental studies on HoVO₄ microcrystals and nanocrystals have shown that this structural change occurs at distinct pressures, specifically at 7.2 GPa for microcrystals and 8.7 GPa for nanocrystals. acs.orgacs.org The difference in transition pressure is attributed to the size effect, where the increased surface tension in nanocrystals leads to higher structural stability. nih.govacs.org
Upon decompression, the scheelite phase does not revert to the original zircon structure, confirming the irreversible nature of this transition. nih.govacs.orgacs.org Instead, a metastable scheelite phase is recovered at ambient pressure. researchgate.netresearchgate.net In some cases, upon release of pressure, the resulting material cannot be assigned to either the zircon or scheelite phase, suggesting the formation of a third polymorph or a mixture of phases. nih.govacs.org This irreversibility is a known characteristic of the zircon-to-scheelite transition in many AVO₄ compounds. hpstar.ac.cnarxiv.org
Evolution to Monoclinic Fergusonite-Type Structure (Space Group I2/a) at Elevated Pressures
With a further increase in pressure under non-hydrostatic conditions, the scheelite-type HoVO₄ undergoes a second, reversible phase transition to a monoclinic fergusonite-type structure, which has the space group I2/a. arxiv.orgresearchgate.net This transition has been observed to occur at approximately 20.4 GPa. arxiv.orgresearchgate.netarxiv.org The transformation from the scheelite to the fergusonite structure is characterized by a distortion of the crystal lattice, as indicated by the change in the monoclinic angle β. researchgate.net This subsequent transition has also been reported in other rare-earth orthovanadates. researchgate.netarxiv.org
Upon decompression, the fergusonite phase reverts to the scheelite phase, highlighting the reversible nature of this second transition. researchgate.net The scheelite phase is then retained as a metastable phase at ambient pressure. researchgate.netresearchgate.net
Theoretical Predictions for Ultra-High Pressure Structural Phases
Theoretical calculations, specifically ab initio studies, have been employed to predict the structural behavior of HoVO₄ at pressures beyond current experimental limits. arxiv.orgresearchgate.netarxiv.org These calculations are in strong agreement with experimental results observed under quasi-hydrostatic conditions. arxiv.orgresearchgate.netarxiv.org Theoretical models suggest the possibility of another phase transition occurring at approximately 32 GPa. arxiv.orgresearchgate.netarxiv.org Further theoretical work on related orthovanadates, such as NdVO₄, has predicted a transition to a monoclinic structure isomorphic to the BaWO₄-II type at very high pressures. ull.esupv.es
Influence of External and Internal Pressure on HoVO₄ Structure
The structural integrity and phase behavior of this compound are significantly influenced by both externally applied pressure and internal pressures arising from size effects.
Lattice Parameter Reduction and Size-Induced Radial Pressure Effects
A reduction in the crystal size of HoVO₄ from microscale to nanoscale leads to a decrease in its lattice parameters, particularly along the c-axis. nih.govacs.org This lattice contraction is a consequence of size-induced radial pressure, which is caused by surface tension at the crystallite surface. nih.govacs.org This internal pressure effectively increases the strength of the bonds within the nanocrystals, leading to enhanced structural stability. nih.govacs.org This increased stability is evidenced by higher Raman frequencies and a higher phase-transition pressure for nanocrystals compared to microcrystals. nih.govacs.org
The following table presents the unit-cell parameters for HoVO₄ microcrystals and nanocrystals, demonstrating the effect of size-induced pressure.
| Sample Type | a (Å) | b (Å) | c (Å) |
| Microcrystals | 7.110 | 7.110 | 6.281 |
| Nanocrystals | 7.110 | 7.110 | 6.264 |
| Bulk (for comparison) | 7.121 | 7.121 | 6.293 |
| Data sourced from Rietveld refinement of XRD patterns. nih.gov |
Role of Quasi-Hydrostatic and Non-Hydrostatic Conditions on Phase Behavior
The conditions under which pressure is applied play a crucial role in the phase transition behavior of HoVO₄. arxiv.orgresearchgate.netarxiv.org Under quasi-hydrostatic conditions, where the pressure is applied uniformly, the irreversible zircon-to-scheelite phase transition is observed at a higher pressure of 8.2 GPa. arxiv.orgresearchgate.netarxiv.org
In contrast, under non-hydrostatic conditions, which introduce deviatoric stresses, the onset of the zircon-to-scheelite transition is detected at a significantly lower pressure of 4.5 GPa. arxiv.orgresearchgate.netarxiv.org Furthermore, non-hydrostatic stresses are believed to trigger the subsequent reversible transition from the scheelite to the monoclinic fergusonite structure at 20.4 GPa. arxiv.orgresearchgate.netarxiv.org Theoretical calculations support the idea that deviatoric stresses can induce this second transition. arxiv.orgresearchgate.net In some instances under non-hydrostatic pressure, a partial decomposition of HoVO₄ has been observed. arxiv.orgresearchgate.net The influence of non-hydrostaticity on lowering transition pressures has also been noted in other orthovanadates. ull.es
Structural Stability and Phase Diagram Evolution of HoVO₄
The structural stability of HoVO₄ is dependent on pressure, crystal size, and the nature of the applied stress. The sequence of phase transitions under increasing pressure maps out the evolution of its phase diagram.
Starting from the ambient zircon structure, HoVO₄ transitions to a scheelite structure at high pressure. acs.orgacs.org The pressure at which this transition occurs is higher for nanocrystals (8.7 GPa) than for microcrystals (7.2 GPa), indicating greater stability of the zircon phase at the nanoscale. acs.orgacs.org This initial zircon-to-scheelite transformation is irreversible. acs.orgacs.org
The following table summarizes the observed phase transition pressures for HoVO₄ under different conditions.
| Material | Conditions | Transition | Onset Pressure (GPa) | Completion Pressure (GPa) | Reversibility |
| Microcrystals | Quasi-hydrostatic | Zircon → Scheelite | 7.2 | - | Irreversible |
| Nanocrystals | Quasi-hydrostatic | Zircon → Scheelite | 8.7 | - | Irreversible |
| Bulk | Quasi-hydrostatic | Zircon → Scheelite | 8.2 | - | Irreversible |
| Bulk | Non-hydrostatic | Zircon → Scheelite | 4.5 | 15.5 | Irreversible |
| Bulk | Non-hydrostatic | Scheelite → Fergusonite | 20.4 | - | Reversible |
| Data compiled from multiple high-pressure studies. acs.orgacs.orgarxiv.orgresearchgate.net |
At higher pressures, particularly under non-hydrostatic conditions, a further transition to a monoclinic fergusonite structure occurs around 20.4 GPa. arxiv.orgresearchgate.net This second transition is reversible. arxiv.orgresearchgate.net The scheelite phase that forms upon decompression from the fergusonite phase is metastable at ambient conditions. researchgate.netresearchgate.net The phase diagram of the broader rare-earth orthovanadate (REVO₄) series shows a systematic evolution of these transitions depending on the ionic radius of the rare-earth element. acs.orgacs.orgnih.gov
Advanced Spectroscopic Characterizations of Holmium Vanadium Tetraoxide
Raman Spectroscopy Investigations of HoVO₄
Raman spectroscopy provides detailed insights into the phonon modes of HoVO₄, which are sensitive to changes in crystal structure, interatomic distances, and bonding forces. These investigations have been crucial in mapping the compound's structural stability and phase transitions.
The application of high pressure is a key method for probing the structural stability of materials. In-situ Raman spectroscopy on HoVO₄ under pressures of up to 25.4 GPa has revealed significant, irreversible changes to its crystal structure. researchgate.netnipne.ronih.govacs.org These studies have been performed on both microcrystalline and nanocrystalline samples, showing that particle size influences the pressure at which phase transitions occur. researchgate.netnih.govacs.org
At ambient pressure, HoVO₄ crystallizes in the tetragonal zircon-type structure (space group I4₁/amd). arxiv.orgmdpi.com Group theory predicts 12 Raman-active modes for this structure. ull.esupv.es In experimental observations under ambient conditions, typically 8 of these 12 modes are clearly discernible. nih.govacs.org These modes are categorized as either external or internal vibrations. nih.govacs.org The external modes, which involve the motion of the Ho³⁺ cations and the rigid VO₄ units, are found in the low-frequency region (100–260 cm⁻¹). nih.govacs.org The internal modes, arising from the vibrations within the VO₄ tetrahedra, appear at higher frequencies (260–900 cm⁻¹). nih.govacs.org Below the transition pressure, all observed Raman peaks can be assigned to the zircon-type phase of HoVO₄. researchgate.netacs.org
Table 1: Raman Active Modes of Zircon-Type HoVO₄ at Ambient Pressure This table presents the observed Raman frequencies and their corresponding mode assignments for microcrystalline and nanocrystalline HoVO₄.
| Mode Assignment | Microcrystal Frequency (cm⁻¹) | Nanocrystal Frequency (cm⁻¹) |
|---|---|---|
| T(Eg) | 161 | 164 |
| R(Eg) | 211 | 213 |
| ν₂(B₂g) | 253 | 257 |
| ν₂(A₁g) | 372 | 379 |
| ν₄(B₁g) | 394 | 401 |
| ν₄(Eg) | 482 | 489 |
| ν₃(Eg) | 809 | 816 |
| ν₁(A₁g) | 886 | 890 |
As pressure is increased, a phase transition from the zircon structure to a denser scheelite-type structure is induced. This transformation is evidenced by the appearance of new peaks in the Raman spectrum. For microcrystalline HoVO₄, this irreversible transition begins at a pressure of 7.2 GPa. researchgate.netnih.govacs.org In nanocrystalline samples, the transition pressure is higher, initiating at 8.7 GPa, which suggests that smaller particle size enhances the structural stability of the zircon phase. researchgate.netnih.govacs.org
At the onset of the transition, new, initially weak and broad peaks emerge. For instance, in nanocrystals at 8.7 GPa, new peaks at approximately 145 cm⁻¹ and 379 cm⁻¹ are observed, which are assigned to the T(Bg) and ν₂(Bg) modes of the scheelite structure, respectively. researchgate.netacs.org As pressure is further increased to 11.7 GPa, another new peak corresponding to the T(Eg) mode of the scheelite phase appears at 202 cm⁻¹. nih.gov With increasing pressure, these new peaks gain intensity while the original zircon-phase peaks broaden and diminish, confirming the progression of the structural change. nih.gov This zircon-to-scheelite transformation is irreversible; upon release of pressure, the material does not return to the zircon structure but instead forms a third polymorph or a mixture of phases. researchgate.netnih.gov
Below the transition pressure, the frequencies of the zircon-type Raman modes exhibit a general shift towards higher wavenumbers (a blueshift) as the applied pressure compresses the crystal lattice and shortens interatomic distances. upv.es The rate of this shift with respect to pressure, known as the pressure coefficient (dω/dP), provides quantitative information about the behavior of each vibrational mode. These coefficients are determined by linear fits to the pressure-dependent frequency data. nih.govacs.org Discontinuities in the pressure dependence of these Raman frequencies serve as clear indicators of the pressure-induced structural transformation. nih.gov The pressure coefficients for HoVO₄ have been calculated for both the zircon and the high-pressure scheelite phases, confirming the higher stability of the nanocrystals through their higher Raman frequencies and pressure coefficients compared to microcrystals. nih.gov
Table 2: Pressure Coefficients for Raman Modes of HoVO₄ This table displays the pressure coefficients for the observed Raman modes in the zircon phase of microcrystalline and nanocrystalline HoVO₄.
| Mode Assignment | Microcrystal dω/dP (cm⁻¹/GPa) | Nanocrystal dω/dP (cm⁻¹/GPa) |
|---|---|---|
| T(Eg) | 2.9 | 3.3 |
| R(Eg) | 4.1 | 4.5 |
| ν₂(B₂g) | 1.1 | 0.4 |
| ν₂(A₁g) | 3.0 | 2.4 |
| ν₄(B₁g) | 1.4 | 0.1 |
| ν₄(Eg) | 2.9 | 3.1 |
| ν₃(Eg) | 5.0 | 5.4 |
| ν₁(A₁g) | 3.5 | 2.4 |
Polarized Raman spectroscopy is a critical technique for the definitive assignment of phonon mode symmetries. By using specific polarization configurations for the incident and scattered light relative to the crystal axes, modes of different symmetries can be selectively observed according to Raman tensor selection rules. mdpi.comwarwick.ac.uk
For zircon-type rare-earth orthovanadates like HoVO₄, group theory predicts Raman-active modes with A₁g, B₁g, B₂g, and Eg symmetries. ull.esupv.es A study of a series of rare-earth orthovanadate single crystals, including HoVO₄, confirmed that the observed room-temperature phonon spectra align with the expected mode distribution for the tetragonal zircon structure. osti.gov
While detailed polarized spectra for HoVO₄ are not widely available in the surveyed literature, studies on isostructural compounds like Lutetium Vanadium Tetraoxide (LuVO₄) illustrate the methodology. mdpi.com In such experiments, a single crystal is oriented, and spectra are collected in various Porto notations (e.g., X(YY)X̅, X(ZY)X̅). mdpi.com This allows for the unambiguous identification of each of the 12 predicted Raman modes, including those that are typically very weak and difficult to assign, such as the Eg(1), B₁g(2), and Eg(4) modes. mdpi.com This precise assignment is fundamental for a complete understanding of the lattice dynamics. mdpi.com
The vibrational spectrum of HoVO₄ is best understood by separating the phonon modes into two categories: internal modes of the vanadate (B1173111) (VO₄)³⁻ groups and external modes involving the motion of these tetrahedra as rigid units against the Ho³⁺ cations. nih.govarxiv.org This distinction is possible because the intracovalent forces within the VO₄ tetrahedra are much stronger than the forces linking the tetrahedra to the rest of the crystal lattice. arxiv.org
The internal modes are derived from the four fundamental vibrations of a free tetrahedron (ν₁, ν₂, ν₃, ν₄). nih.gov
ν₁ and ν₃ are stretching vibrations of the V-O bonds.
ν₂ and ν₄ are bending vibrations of the O-V-O angles. These modes are typically observed in the higher frequency range of the Raman spectrum, from approximately 260 cm⁻¹ to 900 cm⁻¹. nih.govacs.org
The external modes are found at lower frequencies, generally below 260 cm⁻¹. nih.govacs.org These can be further classified as:
Translational (T) modes: Involving the linear displacement of the VO₄ tetrahedra and Ho³⁺ ions.
Rotational (R) or librational modes: Involving the rotational oscillation of the VO₄ tetrahedra. nih.gov
The analysis of these distinct modes under pressure reveals key aspects of the zircon-to-scheelite phase transition mechanism. The softening (a decrease in frequency with pressure) of certain external modes can indicate a dynamic instability in the zircon lattice that drives the structural transformation. arxiv.org The isolation of the VO₄ tetrahedron is a common feature in many orthovanadate structures, making this analytical approach widely applicable. arxiv.org
In Situ Raman Studies under High Pressure
X-ray Diffraction (XRD) and Synchrotron Radiation Studies
X-ray diffraction is a fundamental tool for the characterization of crystalline materials like holmium vanadium tetraoxide. It allows for the identification of crystal phases, determination of crystallite size, and investigation of structural changes under extreme conditions.
Powder X-ray diffraction (XRD) is extensively used to confirm the crystalline phase of synthesized this compound. At ambient conditions, HoVO₄ typically crystallizes in a zircon-type tetragonal structure with the space group I4₁/amd. acs.orgarxiv.org The diffraction patterns obtained from powder XRD analysis show distinct peaks that are characteristic of this specific crystal structure. researchgate.net Rietveld refinement of the XRD data is a common practice to ensure the purity of the phase and to obtain precise lattice parameters. arxiv.orgresearchgate.net For instance, typical unit-cell parameters for microcrystalline HoVO₄ are approximately a = 7.110 Å and c = 6.281 Å, which are in close agreement with reference data. acs.org
The consistency of the experimental diffraction patterns with standard patterns, such as those from the Joint Committee on Powder Diffraction Standards (JCPDS card 15-0764), confirms the formation of the pure zircon-type structure without significant impurities. researchgate.net
The broadening of diffraction peaks in an XRD pattern, known as Debye-Scherrer broadening, is inversely related to the size of the crystallites in the sample. researchgate.netwikipedia.org This phenomenon is particularly noticeable when comparing nanocrystalline materials to their microcrystalline counterparts. For HoVO₄, the diffraction peaks of nanocrystals are visibly broader than those of microcrystals. researchgate.net
The mean size of the crystalline domains (τ) can be estimated using the Scherrer equation:
τ = (K * λ) / (β * cos(θ))
Where:
K is the shape factor, a dimensionless constant close to unity (typically ~0.9). wikipedia.org
λ is the wavelength of the X-rays used. wikipedia.org
β is the full width at half maximum (FWHM) of the diffraction peak after correcting for instrumental broadening, measured in radians. wikipedia.org
θ is the Bragg angle. wikipedia.org
This analysis provides a quantitative measure of the average crystallite size, which is a critical parameter for understanding the properties of nanomaterials. uc.eduucl.ac.uk It is important to distinguish crystallite size from particle size, as a single particle may be composed of multiple crystallites. uc.edu
High-pressure angle-dispersive X-ray diffraction (ADXRD) experiments, often utilizing synchrotron radiation for its high brilliance, are employed to study the structural stability and phase transitions of HoVO₄ under compression. arxiv.orgarxiv.org These studies have revealed that HoVO₄ undergoes pressure-induced phase transitions.
Under quasi-hydrostatic conditions, HoVO₄ undergoes an irreversible phase transition from the ambient zircon structure to a scheelite-type structure at approximately 8.2 GPa. arxiv.orgscispace.com When subjected to non-hydrostatic conditions, the onset of this transition is observed at a lower pressure of around 4.5 GPa. arxiv.orgscispace.com Further compression under non-hydrostatic conditions can lead to a second, reversible transition to a fergusonite-type structure at about 20.4 GPa. arxiv.orgarxiv.org In some experiments, partial decomposition of HoVO₄ has also been observed at high pressures. arxiv.orgarxiv.org
The phase transition pressure can also be influenced by the crystallite size. For instance, microcrystalline HoVO₄ transforms to the scheelite structure at about 7.2 GPa, whereas for nanocrystalline HoVO₄, this transition occurs at a higher pressure of 8.7 GPa. acs.org
Table 1: High-Pressure Phase Transitions of HoVO₄
| Initial Phase (Ambient) | High-Pressure Phase | Transition Pressure (GPa) | Conditions | Reference |
| Zircon | Scheelite | ~8.2 | Quasi-hydrostatic | arxiv.orgscispace.com |
| Zircon | Scheelite | ~4.5 | Non-hydrostatic | arxiv.orgscispace.com |
| Scheelite | Fergusonite | ~20.4 | Non-hydrostatic | arxiv.orgarxiv.org |
| Zircon (microcrystalline) | Scheelite | ~7.2 | acs.org | |
| Zircon (nanocrystalline) | Scheelite | ~8.7 | acs.org |
Fourier Transform Infrared (FTIR) Spectroscopy Applications
FTIR spectroscopy is a powerful technique for investigating the chemical bonds and functional groups present in a material by measuring the absorption of infrared radiation.
FTIR spectra of materials like this compound can reveal the presence of various functional groups, which are specific groups of atoms responsible for the molecule's characteristic chemical reactions. libretexts.orgresearchgate.net In the context of synthesized nanoparticles, FTIR can identify surface-adsorbed species or residual groups from the synthesis process. For example, broad vibrational bands around 3450 cm⁻¹ and 1400 cm⁻¹ in the FTIR spectrum of holmium oxide nanoparticles have been attributed to the stretching of hydroxyl (-OH) groups and adsorbed water molecules. nih.gov The presence of such groups can influence the surface properties and reactivity of the material. mdpi.com Chemical bonds within the material, such as covalent bonds, absorb infrared radiation at specific frequencies, causing them to stretch or bend. researchgate.net
The FTIR spectrum of this compound is characterized by absorption bands corresponding to the vibrational modes of its constituent chemical bonds, particularly the metal-oxygen (M-O) and vanadium-oxygen (V-O) bonds. The internal modes of the VO₄³⁻ tetrahedra are of particular interest. researchgate.net
In related vanadium compounds, distinct peaks are observed that correspond to different vibrational modes:
Symmetric stretching (νs) of V-O-V bonds can be observed at lower wavenumbers, for example, around 412 cm⁻¹. nih.gov
Asymmetric stretching (νas) of V-O-V bonds typically appears at higher wavenumbers, such as 818 cm⁻¹. nih.gov
The strong vibrational peak for the metal-oxygen (Ho-O) bond in holmium oxide has been identified around 560 cm⁻¹. nih.gov
Theoretical analyses, such as those based on density functional theory, can help in the precise assignment of these vibrational modes. nih.gov For instance, in ammonium (B1175870) metavanadate, V-O stretching vibrations are found in the 711 to 994 cm⁻¹ range. nih.gov These vibrational signatures are fundamental to understanding the bonding environment within the this compound crystal lattice.
X-ray Photoelectron Spectroscopy (XPS) and Energy-Dispersive Spectroscopy (EDS)
Advanced spectroscopic techniques such as X-ray Photoelectron Spectroscopy (XPS) and Energy-Dispersive Spectroscopy (EDS) are crucial for elucidating the surface chemistry and elemental composition of materials like this compound. These methods provide detailed insights into the valence states of the constituent elements and their spatial distribution, which are vital for understanding the material's properties and performance in various applications.
Surface Chemical Compositional Analysis and Valence States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.
In the analysis of a holmium vanadate/phosphorus-doped graphitic carbon nitride (HoVO₄/P-CN) nanocomposite, XPS was employed to investigate the surface chemical compositions and the valence states of the elements. nih.gov A survey scan confirmed the presence of holmium (Ho), vanadium (V), and oxygen (O) on the surface of the nanocomposite. nih.gov
High-resolution XPS spectra provided detailed information on the oxidation states of the individual elements:
Holmium (Ho): The high-resolution spectrum for Ho 4d showed two distinct peaks at binding energies of 162.4 eV and 158.5 eV. These peaks are assigned to the Ho 4d₃/₂ and Ho 4d₅/₂ spin-orbit components, respectively, confirming the presence of holmium in its typical +3 oxidation state. nih.gov
Vanadium (V): For vanadium, the V 2p spectrum exhibited peaks at binding energies of 524.28 eV and 518.3 eV. These correspond to the V 2p₁/₂ and V 2p₃/₂ oxidation states, respectively, which is characteristic of vanadium in the +5 state within the vanadate (VO₄³⁻) group. nih.govacs.org
Oxygen (O): The O 1s spectrum was deconvoluted into two peaks located at 534.8 eV and 531.6 eV. These peaks are attributed to oxygen vacancies and lattice oxygen, respectively, providing insight into the oxygen environment on the material's surface. nih.gov
The collective XPS data confirms the successful formation of the HoVO₄ structure with its constituent elements in the expected oxidation states.
Interactive Table: XPS Binding Energy Data for HoVO₄
| Element | Orbital | Binding Energy (eV) | Assignment |
| Holmium (Ho) | Ho 4d₃/₂ | 162.4 | Ho³⁺ |
| Ho 4d₅/₂ | 158.5 | Ho³⁺ | |
| Vanadium (V) | V 2p₁/₂ | 524.28 | V⁵⁺ |
| V 2p₃/₂ | 518.3 | V⁵⁺ | |
| Oxygen (O) | O 1s | 534.8 | Vacancy Oxygen |
| O 1s | 531.6 | Lattice Oxygen |
Elemental Mapping and Distribution in HoVO₄ Nanocomposites
Energy-Dispersive Spectroscopy (EDS or EDX) is an analytical technique used for the elemental analysis or chemical characterization of a sample. It is often coupled with scanning electron microscopy (SEM) or transmission electron microscopy (TEM) to create elemental maps.
In studies of HoVO₄ nanocomposites, EDS analysis has been fundamental in confirming the elemental makeup and distribution. An EDS spectrum of a HoVO₄/P-CN nanocomposite verified the presence of holmium (Ho), vanadium (V), and oxygen (O) as the primary constituents of the holmium vanadate component. nih.govacs.org
Furthermore, elemental mapping provides a visual representation of the distribution of these elements across the nanocomposite. In the case of HoVO₄ nanostructures anchored on phosphorus-doped carbon nitride nanosheets, the mapping images clearly demonstrated the distinct and corresponding distributions of holmium, vanadium, and oxygen within the HoVO₄ nanostructures. nih.govacs.org This confirms that the elements are not just present but are co-located and form a discrete phase corresponding to this compound, which is well-distributed within the larger composite structure.
Electronic Structure and Optical Properties of Holmium Vanadium Tetraoxide
Electronic Band Structure Characterization through Density Functional Theory (DFT)
Density Functional Theory (DFT) serves as a powerful computational tool to investigate the electronic band structure of materials like Holmium Vanadium Tetraoxide. In rare-earth vanadates, the electronic structure near the Fermi level is primarily determined by the molecular orbitals of the vanadate (B1173111) (VO₄)³⁻ ion. acs.orgresearchgate.net However, the specific rare-earth cation, in this case, Holmium (Ho³⁺), plays a crucial role in subtly modifying these electronic states. acs.orgresearchgate.net
The electronic band structures of vanadium oxides are generally influenced by the crystal structure, the splitting of energy levels due to the crystal field, and the strong hybridization between the Oxygen 2p and Vanadium 3d orbitals. njit.edu For insulating phases of vanadium oxides, the bands corresponding to valence electrons are typically fully occupied. njit.edu In Vanadium Pentoxide (V₂O₅), a related oxide, calculations have identified "intermediate bands" with narrow widths just below the main conduction bands, which are critical for optical and thermoelectric processes. njit.edu
Influence of Pressure on Electronic Band Gap Energy
The application of external pressure significantly alters the electronic band gap of rare-earth orthovanadates. Many of these compounds, which share a structural similarity with HoVO₄, undergo a pressure-induced structural phase transition from a zircon-type to a scheelite-type crystal structure. acs.org This transition is associated with a notable collapse of the band-gap energy. acs.org
In a detailed study on the analogous compound Yttrium Vanadate (YVO₄), the band gap was calculated as a function of pressure using both the Generalized Gradient Approximation (GGA) and GGA+U methods. The results, shown in the table below, indicate that the pressure coefficient of the band gap (dE_g/dP) is positive for the initial zircon phase and negative for the high-pressure scheelite phase. acs.orgresearchgate.net This behavior is a general characteristic of this class of vanadates.
| Phase | Calculation Method | Pressure (GPa) | Band Gap (eV) |
|---|---|---|---|
| Zircon | GGA | 0 | 3.5 |
| Zircon | GGA+U | 0 | 4.2 |
| Zircon | GGA | ~13 | 3.8 |
| Scheelite | GGA | ~13 | 3.2 |
| Scheelite | GGA+U | ~13 | 3.9 |
Role of Cation Substitution on Electronic States
Cation substitution is a recognized method for tuning the electronic and optical properties of materials. In vanadate compounds, substituting different cations can significantly influence the electronic states. acs.orgresearchgate.net This can involve replacing the primary cation (like Holmium) or introducing dopants into the crystal lattice. For instance, doping Yttrium Vanadate (YVO₄) with potassium (K⁺) ions has been shown to modify the crystal field and affect luminescence properties. acs.org
Similarly, the topochemical substitution of tin (Sn⁴⁺) into the Vanadium Pentoxide (V₂O₅) lattice demonstrates that a p-block cation can be installed directly onto the vanadium sublattice. nrel.gov This process, which creates oxygen vacancies and reduces V⁵⁺ to V⁴⁺, allows for the tuning of optical and electrical properties by controlling the concentration of the substituent and the resulting vacancies. nrel.gov While specific studies on cation substitution in HoVO₄ are not detailed in the provided results, the principles derived from these related vanadate systems are directly applicable, suggesting that its electronic states can be engineered through similar doping strategies.
Interband Transitions and Joint Density of States
Interband transitions, the excitation of electrons from the valence band to the conduction band, are fundamental to understanding the optical properties of a material. In vanadates, these transitions can be probed using optical spectroscopy and analyzed with theoretical calculations. aps.org The joint density of states (JDOS) represents the combined density of available electronic states in the valence and conduction bands that are separated by a specific energy, governing the probability of these transitions.
In studies of correlated metals like Strontium Vanadate (SrVO₃), a well-defined peak structure in the optical conductivity at around 70 meV was identified as originating from an interband transition. aps.org DFT calculations confirmed that this feature arises from optical excitations between bands split by orbital off-diagonal hopping terms. aps.org For Vanadium Pentoxide (V₂O₅), theoretical calculations predict an indirect band gap of approximately 1.7-1.9 eV and a direct band gap of around 2.2 eV, which correspond to the onset of significant interband transitions. researchgate.net These findings highlight that even in materials with simple crystal structures, interband transitions can make a significant contribution to the electrodynamic response. aps.org
Optical Dielectric Function and Absorption Characteristics
The optical properties of this compound are described by its frequency-dependent complex dielectric function, ε(ω) = ε₁(ω) + iε₂(ω). This function dictates how the material responds to an oscillating electromagnetic field, such as light. The analysis of the dielectric function provides insight into light absorption, reflection, and refraction.
First-principles calculations based on DFT have been successfully used to compute the complex dielectric functions for a variety of vanadium oxides, including V₂O₅, VO₂, and V₂O₃. researchgate.net The energies corresponding to peaks in the imaginary part of the dielectric function can be interpreted to understand the material's optical response as a function of structure and temperature. researchgate.net
Complex Dielectric Function Analysis (Real and Imaginary Parts)
The real part of the dielectric function, ε₁(ω), is related to the refractive index and describes how the speed of light is slowed within the material. The imaginary part, ε₂(ω), is directly related to the absorption coefficient and represents the energy dissipation of the electromagnetic field within the material. Peaks in the ε₂(ω) spectrum correspond to energies where strong absorption occurs due to electronic interband transitions. researchgate.netresearchgate.net
For various vanadium oxides, the dielectric function has been analyzed to understand their optical behavior. researchgate.net The table below summarizes key optical parameters for different vanadium oxides, which provide context for the expected properties of HoVO₄.
| Compound | Property | Value | Reference |
|---|---|---|---|
| V₂O₅ | Indirect Band Gap (Theoretical) | 1.63 eV | researchgate.net |
| V₂O₅ | Experimental Band Gap | ~2.3 eV | arxiv.org |
| VO₂ (Insulating) | Experimental Band Gap | 0.6-0.7 eV | researchgate.net |
| Sm₂O₃ | Experimental Band Gap | 4.33 eV | researchgate.net |
| ZnGa₂S₄ | Static Dielectric Constant ε₁(0) (Theoretical) | 19 | nampjournals.org.ng |
Photon Energy Dependence of Optical Properties
The optical properties of materials are strongly dependent on the energy of the incident photons. researchgate.netresearchgate.net At photon energies below the band gap, a material like HoVO₄ is expected to be largely transparent. As the photon energy approaches and exceeds the band gap energy, absorption increases dramatically due to the onset of interband transitions. This is reflected in the sharp rise of the absorption coefficient and the imaginary part of the dielectric function, ε₂(ω). researchgate.net
Studies on vanadium oxides show distinct peaks in the reflectivity and dielectric function spectra across a range from infrared to vacuum ultraviolet (up to 12 eV). njit.eduresearchgate.net The variation of the effective number of electrons participating in optical transitions can be calculated from the dielectric function, and changes in this number correspond to the peaks observed in the ε₂(ω) spectrum. researchgate.net For instance, in V₂O₅, optical absorption is understood to occur from transitions of d-electrons as well as from O 2p to V 3d states. njit.edu This detailed dependence on photon energy provides a comprehensive picture of the material's electronic structure.
Optical Conductivity Investigations of HoVO₄
The optical conductivity of a material describes its response to an applied time-varying electromagnetic field, such as light. It is a crucial parameter for understanding the electronic structure and the nature of electronic excitations. In HoVO₄, the optical conductivity is influenced by both interband and intraband transitions.
Interband Transitions: These transitions involve the excitation of an electron from an occupied state in a lower energy band (like the valence band) to an unoccupied state in a higher energy band (like the conduction band). slideshare.net In the context of HoVO₄, these transitions are primarily responsible for the absorption of photons with energies greater than the material's bandgap. scielo.br The imaginary part of the dielectric function, ε₂(ω), is strongly related to these interband transitions and the joint density of states. scielo.br The peaks observed in the absorption spectrum correspond to these interband transitions between occupied and unoccupied states. scielo.br
Intraband Transitions: These transitions occur within the same energy band, where an electron is excited to a higher energy state within that band. slideshare.net This process is particularly significant in metals and materials with free charge carriers. While HoVO₄ is generally considered an insulator or semiconductor, intraband transitions can still play a role, especially under conditions where a significant population of free carriers is generated, for instance, through doping or strong photoexcitation. The contribution of intraband transitions is most prominent at lower photon energies, often in the infrared region of the spectrum. mit.edu
First-principles investigations of the optical properties of RVO₄ compounds (where R can be a rare-earth element like Ho) have been conducted to understand these phenomena. scielo.br Such studies calculate the complex dielectric function, from which the optical conductivity can be derived. These calculations help in identifying the specific energy ranges where interband and intraband transitions dominate the material's optical response. scielo.br For instance, in some vanadates, a strong optical excitation observed at lower energies is attributed to interband transitions between bands split by orbital interactions. aps.org
Luminescence Properties and Spectroscopic Transitions in HoVO₄
This compound (HoVO₄) exhibits characteristic luminescence, a phenomenon where the material absorbs energy and then re-emits it as light. This property is primarily due to the electronic transitions within the 4f electron shell of the trivalent holmium ions (Ho³⁺).
Luminescence measurements of HoVO₄ nanoparticles have revealed several characteristic emission peaks for the Ho³⁺ ion. researchgate.netscispace.comresearchgate.net These peaks are observed in both the visible and near-infrared (NIR) regions of the electromagnetic spectrum. researchgate.netscispace.com
Specifically, under certain excitation conditions, HoVO₄ nanoparticles show two prominent luminescence peaks in the visible region and two in the NIR region. researchgate.netscispace.com In the visible spectrum, peaks are observed at approximately 590 nm, corresponding to the ⁵S₂, ⁵F₄ → ⁵I₈ transition, and at 650 nm, attributed to the ⁵F₅ → ⁵I₈ transition. researchgate.netscispace.com In the near-infrared region, emission peaks are found at around 750 nm (⁵F₄ → ⁵I₇) and 800 nm (⁵F₂ → ⁵I₆). researchgate.net Another study on nanoerythrocyte-like HoVO₄ identified the red emission from the ⁵F₅ → ⁵I₈ transition, peaking at 659 nm, as the most prominent. researchgate.net
The table below summarizes the characteristic luminescence peaks observed in HoVO₄.
| Region | Wavelength (nm) | Transition |
| Visible | ~590 | ⁵S₂, ⁵F₄ → ⁵I₈ |
| Visible | ~650 | ⁵F₅ → ⁵I₈ |
| Visible | ~550 | ⁵S₂ → ⁵I₈ |
| Near-Infrared | ~750 | ⁵F₄ → ⁵I₇ |
| Near-Infrared | ~800 | ⁵F₂ → ⁵I₆ |
| Near-Infrared | ~659 | ⁵F₅ → ⁵I₈ |
Data sourced from multiple studies on HoVO₄ nanoparticles. researchgate.netscispace.comresearchgate.net
The luminescence properties of HoVO₄ are dictated by the energy level structure of the Ho³⁺ ion within the vanadate crystal host. The 4f electrons of the Ho³⁺ ion give rise to a series of energy levels, or manifolds, denoted by spectroscopic terms such as ⁵I₈, ⁵I₇, ⁵F₅, and ⁵S₂. The ⁵I₈ manifold is the ground state, while the others are excited states. rsc.orgmdpi.com
In vanadate hosts, the crystal field created by the surrounding oxygen and vanadium ions splits these manifolds into a number of sublevels. Transitions between these energy levels result in the characteristic absorption and emission spectra of the material. For example, the prominent red emission around 650 nm is due to the transition from the ⁵F₅ excited state manifold down to the ⁵I₈ ground state manifold. scispace.comrsc.org Similarly, transitions to the ⁵I₇ manifold, the first excited state, also occur, giving rise to emissions in the near-infrared. researchgate.net
The energy transfer between different ions can also play a crucial role. For instance, in Tm³⁺, Ho³⁺ co-doped YVO₄, an efficient energy transfer from the ³F₄ state of Tm³⁺ to the ⁵I₇ state of Ho³⁺ has been observed, which is critical for achieving laser emission in the 2 µm region. iphy.ac.cn The relative concentrations of the dopant ions significantly influence the efficiency of this energy transfer. iphy.ac.cn
The following table details some of the key electronic transitions of the Ho³⁺ ion observed in vanadate and other host materials.
| Transition | Wavelength Region | Type |
| ⁵S₂, ⁵F₄ → ⁵I₈ | Green (~541-551 nm) | Emission |
| ⁵F₅ → ⁵I₈ | Red (~650-661 nm) | Emission |
| ⁵I₈ → ⁵I₇ | - | Absorption/Energy Transfer |
| ⁵I₈ → ⁵G₆, ⁵F₁ | Blue (~456 nm) | Absorption |
| ⁵I₈ → ⁵F₅ | Red (~650 nm) | Absorption |
| ⁵I₈ → ⁵I₆ | Near-Infrared (~1200 nm) | Absorption |
Data compiled from studies on Ho³⁺-doped vanadates and other similar hosts. rsc.orgmdpi.comsemanticscholar.org
The optical properties of HoVO₄, which crystallizes in a tetragonal structure, are often anisotropic, meaning they depend on the polarization of light relative to the crystal axes. acs.org This anisotropy is evident in polarized absorption and stimulated emission cross-section measurements.
Polarized Absorption: The absorption of light by the Ho³⁺ ions in the vanadate host can vary significantly depending on whether the electric field of the light is polarized parallel or perpendicular to the crystal's c-axis. aps.org This is because the selection rules for electronic transitions are dependent on the symmetry of the crystal field and the polarization of the incident light. aps.org
Stimulated Emission Cross-Section: The stimulated emission cross-section (σₑₘ) is a critical parameter that quantifies the likelihood of a stimulated emission event occurring at a specific wavelength. rp-photonics.comwikipedia.org It is a key factor in determining the potential of a material as a laser gain medium. iaea.orgnasa.gov In anisotropic crystals like Nd:YVO₄, a material closely related to HoVO₄, the stimulated emission cross-section is known to be dependent on the propagation direction and polarization of the emitted light. researchgate.net For instance, in Nd:YVO₄, the stimulated emission cross-section for the 1064 nm transition can vary significantly for light polarized parallel (π-polarization) versus perpendicular (σ-polarization) to the c-axis. researchgate.net While specific data for HoVO₄ is less common, similar anisotropic behavior is expected. The magnitude of the stimulated emission cross-section can be determined from fluorescence spectra or by analyzing the performance of a laser built with the material. iaea.orgresearchgate.net
The table below shows representative stimulated emission cross-section values for the related Nd:YVO₄ crystal, illustrating the typical magnitude and anisotropy of this parameter in vanadate hosts.
| Material | Wavelength (nm) | Polarization | Stimulated Emission Cross-Section (cm²) |
| Nd:YVO₄ | 1064 | π (E | |
| Nd:YVO₄ | 1342 | π (E | |
| Nd:YVO₄ | 1064.4 | Varies with angle | 5.5 x 10⁻¹⁹ to 13.4 x 10⁻¹⁹ |
Data sourced from studies on Nd:YVO₄. nasa.govresearchgate.net These values are illustrative for vanadate hosts.
The photoluminescence quantum yield (PLQY), or quantum efficiency, is a measure of the efficiency of the luminescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. horiba.com A high quantum yield indicates that a large fraction of the absorbed energy is converted into light, with minimal losses to non-radiative processes like heat generation. nanoge.org
Concentration quenching is a common phenomenon that affects quantum efficiency. As the concentration of Ho³⁺ ions increases, the distance between them decreases, which can lead to non-radiative energy transfer processes between adjacent ions, thereby reducing the luminescence intensity and quantum yield. semanticscholar.org Therefore, for any given host material, there is an optimal doping concentration to achieve the maximum quantum efficiency. For example, in YVO₄:Ho³⁺ phosphors, the highest photoluminescence intensity was observed at a Ho³⁺ concentration of 3 mol%. semanticscholar.org
Magnetic Phenomena and Frustration in Holmium Vanadium Tetraoxide
Quantum Spin Liquid (QSL) Behavior in HoVO₄
A quantum spin liquid is a state of matter where magnetic moments, or spins, remain disordered and strongly correlated even at temperatures approaching absolute zero, instead of entering a conventionally ordered magnetic state. aps.org This behavior is often a consequence of geometric frustration and quantum fluctuations.
Evidence for 3D Quantum Spin Liquid State Candidate
Several key experimental observations suggest that Holmium vanadium tetraoxide is a candidate for a three-dimensional quantum spin liquid. arxiv.org A primary piece of evidence is the absence of long-range magnetic ordering (LRO) down to very low temperatures, as confirmed by heat capacity and magnetic susceptibility measurements. arxiv.orgnih.gov Instead of a sharp peak in heat capacity that would signify a phase transition to an ordered state, a broad hump is observed, indicating the presence of short-range magnetic correlations. arxiv.org
Furthermore, the residual heat capacity at low temperatures exhibits a distinct power-law behavior, following Tα where the exponent α is approximately 2. arxiv.orgnih.govresearchgate.net This T² dependence is a characteristic signature observed in other materials proposed to be 3D quantum spin liquids. arxiv.org AC susceptibility measurements also support the QSL hypothesis by ruling out spin freezing into a spin glass state. arxiv.orgnih.gov
Geometrical Magnetic Frustration and Spin-Spin Interactions
The origin of the potential QSL state in HoVO₄ lies in geometrical magnetic frustration. arxiv.org In an ideal crystal lattice, competing magnetic interactions prevent the simultaneous minimization of all interaction energies, leading to a highly degenerate ground state and the absence of long-range order. researchgate.net In HoVO₄, the arrangement of holmium ions (Ho³⁺) and the distorted HoO₈ polyhedra create multiple pathways for magnetic interactions. arxiv.orgresearchgate.net
Density functional theory (DFT) calculations have been crucial in elucidating the nature of these interactions. arxiv.orgnih.govresearchgate.net These calculations indicate that while the nearest-neighbor interactions are relatively weak, the second and third nearest-neighbor interactions are dominant. arxiv.orgnih.gov This dominance of longer-range interactions within the specific crystal geometry is believed to be the primary source of the strong magnetic frustration that suppresses long-range ordering and promotes the formation of a quantum spin liquid state. arxiv.org
Magnetic Susceptibility Measurements
Magnetic susceptibility measurements are a fundamental tool for probing the magnetic response of a material to an applied magnetic field and its evolution with temperature.
Temperature-Dependent DC Magnetic Susceptibility
Direct current (DC) magnetic susceptibility measurements of HoVO₄ reveal a broad maximum in the susceptibility curve at approximately 5 K. arxiv.org This feature is indicative of the onset of short-range antiferromagnetic correlations among the Ho³⁺ magnetic moments. arxiv.org Crucially, the absence of a sharp, cusp-like peak at lower temperatures further corroborates the suppression of long-range magnetic ordering. arxiv.orgnih.gov The data at higher temperatures can be analyzed to understand the effective magnetic moment of the holmium ions.
Crystal Field Effects on Ho³⁺ Ions in HoVO₄
The electronic properties of the Ho³⁺ ions within the crystal lattice are significantly influenced by the crystal field, which plays a crucial role in determining the magnetic behavior of the compound.
The crystal field of tetragonal symmetry in HoVO₄ lifts the degeneracy of the Ho³⁺ ion's ground state. arxiv.orgroyalsocietypublishing.org This results in a non-magnetic singlet ground state. arxiv.orgresearchgate.netjps.jp Spectroscopic and crystal field excitation studies have identified the energy levels of the Ho³⁺ ion. arxiv.org The first excited state is a doublet located at approximately 21 cm⁻¹ (around 30 K) above the ground state. arxiv.orgroyalsocietypublishing.org This first excited doublet exhibits a small zero-field splitting of about 3.3 K at low temperatures. arxiv.org Higher energy levels include a second excited singlet and a third excited doublet, which are accidentally degenerate at around 60 K. arxiv.org The presence of a non-magnetic singlet ground state is a key reason for the Van Vleck paramagnetism observed in HoVO₄ at low temperatures. royalsocietypublishing.org
| State | Energy (cm⁻¹) | Energy (K) | Degeneracy |
|---|---|---|---|
| Ground State | 0 | 0 | Singlet |
| First Excited State | ~21 | ~30 | Doublet |
| Second Excited State | ~47 | ~60 | Singlet |
| Third Excited State | ~47 | ~60 | Doublet |
When an external magnetic field is applied, the degeneracy of the energy levels is further lifted, a phenomenon known as the Zeeman effect. arxiv.orgtu-bs.dewikipedia.org The application of a magnetic field is believed to cause the splitting of the first and third excited doublets in HoVO₄. arxiv.org This splitting of the doublet states is observable in the behavior of the residual heat capacity, where the broad hump shifts to higher temperatures with increasing magnetic field strength (for fields ≥ 30 kOe). arxiv.org The optical Zeeman spectrum, which has been calculated based on crystal field parameters, shows good agreement with experimental observations for the lowest energy levels in magnetic fields up to 15 T. researchgate.net These calculations confirm that the lowest singlet state intersects with the lower component of the first excited doublet at a critical magnetic field. researchgate.net
Microscopic Magnetic Models and Interaction Parameters
To understand the origin of the magnetic frustration, microscopic models and density functional theory (DFT) calculations have been employed to evaluate the magnetic interaction parameters. arxiv.orgaps.org
DFT calculations have been performed to determine the strength of the magnetic interactions between holmium atoms at different distances. arxiv.org These calculations reveal the significance of interactions beyond the nearest neighbors. The first nearest neighbor (NN) interaction (J₁), at a distance of approximately 3.893 Å, is found to be ferromagnetic. arxiv.org However, the second (J₂) and third (J₃) nearest neighbor interactions, at distances of about 5.909 Å and along the c-axis respectively, are antiferromagnetic. arxiv.org Crucially, the calculations show that the antiferromagnetic third nearest neighbor interaction (J₃) is significantly larger in magnitude than the other two. arxiv.org This dominance of the second and third nearest neighbor interactions leads to the magnetic frustration in the system. arxiv.orgresearchgate.netresearchgate.netresearcher.life The frustrated geometry of spins formed by these competing interactions is likely responsible for preventing long-range magnetic order and potentially giving rise to a three-dimensional quantum spin liquid state at low temperatures. arxiv.org
| Interaction | Value (meV) | Type |
|---|---|---|
| J₁ (First Nearest Neighbor) | 4.306 | Ferromagnetic |
| J₂ (Second Nearest Neighbor) | -2.179 | Antiferromagnetic |
| J₃ (Third Nearest Neighbor) | -27.036 | Antiferromagnetic |
Frustrated Magnetic Networks
In HoVO₄, the holmium (Ho³⁺) ions are arranged in a crystal structure that leads to competing magnetic interactions. This competition can prevent the system from settling into a simple, ordered magnetic state at low temperatures, a phenomenon known as magnetic frustration. icm.edu.plifmpan.poznan.pl The interactions between the Ho³⁺ ions are primarily dipolar, with a smaller component of antiferromagnetic exchange. scite.ai This intricate balance of forces contributes to the frustration within the magnetic network. scite.ai
Recent studies suggest the presence of ferromagnetic interactions between the nearest-neighbor holmium atoms, while antiferromagnetic correlations exist among the second and third nearest neighbors. arxiv.org The disparity in the strength of these interactions is a significant indicator of magnetic frustration within the system. arxiv.org This frustration is a key factor in preventing long-range ordering of the electronic spin moments even at temperatures in the millikelvin range. arxiv.org The crystal structure, where non-magnetic VO₄ tetrahedra separate the holmium atoms, plays a crucial role in establishing this low-dimensional magnetism. arxiv.org
Enhanced Nuclear Magnetism in HoVO₄
A remarkable property of HoVO₄ is the phenomenon of enhanced nuclear magnetism. publish.csiro.au The holmium nucleus (¹⁶⁵Ho) possesses a nuclear spin which, through the hyperfine interaction, couples to the electronic moments of the Ho³⁺ ion. publish.csiro.auaip.org In the tetragonal crystal field of HoVO₄, the Ho³⁺ ion has a non-magnetic singlet ground state. royalsocietypublishing.org However, an external magnetic field can induce an electronic magnetic moment. This induced moment, in turn, creates a significantly larger magnetic field at the nucleus via the hyperfine interaction. ismar.org This enhancement is highly anisotropic, being much larger in the plane perpendicular to the tetragonal axis. ismar.org Consequently, the ¹⁶⁵Ho nuclear magnetic moments behave as if they are approximately 170 times larger than their intrinsic value. publish.csiro.au
Nuclear Antiferromagnetic Ordering in the mK Regime
This enhanced nuclear magnetism drives the system to enter a nuclear-driven antiferromagnetic state at temperatures in the millikelvin (mK) regime. publish.csiro.au Experiments involving enhanced nuclear cooling on single crystals of HoVO₄ have confirmed antiferromagnetic ordering of the enhanced nuclear spin system with a Néel temperature (Tₙ) of approximately 4.5 mK. journaldephysique.orgaip.org The minimum temperature reached in these experiments was around 1 mK. journaldephysique.org The interactions between the enhanced ¹⁶⁵Ho nuclear moments are primarily dipolar. scite.ai Theoretical predictions based on these dipolar interactions suggest a Néel temperature of 4.8 mK, which is in close agreement with experimental observations. scite.ai
A spin-flip transition, a reorientation of the antiferromagnetically ordered nuclear spins, has been observed in an applied magnetic field of about 140 gauss (14 mT). journaldephysique.org Further studies have identified this spin-flop phase in fields of a similar order of magnitude, confirming predictions based on the dipole-dipole interactions between the enhanced nuclear moments. iaea.orgresearchgate.net
Nuclear Magnetic Resonance (NMR) and Nuclear Acoustic Resonance (NAR) Studies
Nuclear Magnetic Resonance (NMR) has been a pivotal technique for probing the magnetic properties of HoVO₄. royalsocietypublishing.orgwikipedia.org NMR measurements on both ¹⁶⁵Ho and ⁵¹V have been used to determine the parameters of the nuclear spin Hamiltonian. royalsocietypublishing.org These studies have quantified the enhanced nuclear Zeeman interaction and the nuclear electric quadrupole interaction. royalsocietypublishing.org The high degree of anisotropy in the magnetic properties is a key finding from these NMR investigations. royalsocietypublishing.org
Enhanced Nuclear Acoustic Resonance (NAR) has also been successfully employed to study HoVO₄. ox.ac.uk In these experiments, longitudinal acoustic waves are propagated through a single crystal of HoVO₄. ox.ac.uk A strong resonant absorption of these waves is observed at the enhanced nuclear resonance frequency. scite.ai The strength of this absorption is inversely proportional to the absolute temperature. osti.gov NAR studies have provided valuable information on the intrinsic direct spin-lattice relaxation process. osti.gov
Anisotropy of Magnetization in Strong External Magnetic Fields
The magnetization of HoVO₄ exhibits significant anisotropy, meaning its magnetic properties are dependent on the direction of the applied external magnetic field relative to the crystal axes. umn.eduwikipedia.org This is particularly evident in strong magnetic fields. researchgate.net At low temperatures, the magnetic susceptibility in the (001) plane is quite large. researchgate.net The anisotropy of magnetization in this plane is influenced by the crystal field. researchgate.net
Experimental measurements of magnetization as a function of the magnetic field up to 200 kOe (20 Tesla) at various temperatures have been conducted. researchgate.net These studies have revealed differences in magnetization when the field is applied along different crystallographic directions, such as sns.gov and. researchgate.net This behavior is characteristic of a Van Vleck paramagnet, where the magnetic susceptibility is largely temperature-independent at low temperatures due to the singlet ground state. royalsocietypublishing.org
Neutron Scattering Investigations of Magnetic Structure
Neutron scattering is a powerful technique for determining the magnetic structure of materials, as neutrons possess a magnetic moment that interacts with the magnetic moments of atoms in a crystal. Neutron diffraction experiments performed at millikelvin temperatures have been crucial in confirming the nuclear spin ordering in HoVO₄. aip.org
Below 4.5 mK, magnetic diffraction peaks were observed, which are a direct consequence of the antiferromagnetic ordering of the hyperfine-enhanced nuclear spin system. aip.orgresearchgate.net The observed magnetic structure and the dependence of the neutron diffraction intensities on an applied magnetic field are consistent with theoretical predictions based on dipolar energy considerations. aip.orgresearchgate.net These experiments have provided direct evidence for a "puckered" four-sublattice antiferromagnetic arrangement of the nuclear spins. scite.ai
The table below summarizes key experimental findings for this compound:
| Property | Value | Experimental Technique |
| Nuclear Antiferromagnetic Ordering Temperature (Tₙ) | ~4.5 mK | Enhanced Nuclear Cooling, Neutron Diffraction journaldephysique.orgaip.org |
| Spin-Flop Field | ~140 G (14 mT) | Enhanced Nuclear Cooling journaldephysique.org |
| Enhanced Nuclear Gyromagnetic Ratio (γ⊥/2π) | 1526(3) MHz T⁻¹ | Nuclear Magnetic Resonance royalsocietypublishing.org |
| Nuclear Quadrupole Interaction ( | P/h | ) |
Theoretical and Computational Methodologies for Holmium Vanadium Tetraoxide
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of HoVO₄. rsc.org These calculations have been instrumental in elucidating the electronic structure, predicting structural transformations, and determining the equation of state of this compound.
Electronic Structure and Band Theory (LSDA+U, LAPW methods)
To accurately describe the electronic properties of HoVO₄, which contains strongly correlated f-electrons of the holmium ion, standard DFT methods are often augmented. The Local Spin Density Approximation with a Hubbard-U correction (LSDA+U) is a common approach. scielo.brresearchgate.net This method accounts for the on-site Coulomb repulsion of the localized Ho 4f electrons, which is crucial for predicting the correct electronic ground state. For instance, DFT+U calculations have successfully predicted an antiferromagnetic insulating ground state for HoVO₄ at ambient conditions. scielo.brresearchgate.net
The Linearized Augmented Plane Wave (LAPW) method, another advanced DFT technique, has also been employed to study the electronic structure of HoVO₄. scielo.brresearchgate.nettuwien.ac.at The full-potential LAPW method is known for its high accuracy in describing the electronic states of crystalline solids. tuwien.ac.at Studies using the LAPW method within the DFT framework have provided detailed information about the band structure and optical properties of HoVO₄, suggesting its potential as a material for laser-host applications. scielo.brresearchgate.net These calculations reveal the contributions of different atomic orbitals to the density of states and help in understanding the nature of chemical bonding, indicating a strong covalent character between vanadium and oxygen atoms, as well as between holmium and oxygen atoms. researchgate.net
Structural Properties and Equation of State (EOS) Determinations
DFT calculations are highly effective in determining the structural properties and the equation of state (EOS) for HoVO₄. arxiv.orgresearchgate.net By calculating the total energy of the crystal for different volumes, researchers can fit this data to an EOS model, such as the Vinet or Birch-Murnaghan equation, to obtain key parameters like the equilibrium volume (V₀), bulk modulus (B₀), and its pressure derivative (B₀'). arxiv.orgresearchgate.net These theoretical results have shown excellent agreement with experimental data obtained from X-ray diffraction under high pressure. arxiv.orgresearchgate.net The consistency between theoretical and experimental EOS parameters provides strong validation for the computational models used. arxiv.orgresearchgate.net
Prediction of High-Pressure Phase Transitions and Stability
One of the significant contributions of DFT has been the prediction and analysis of high-pressure phase transitions in HoVO₄. At ambient pressure, HoVO₄ adopts a zircon-type crystal structure. vulcanchem.com Theoretical calculations have successfully predicted a pressure-induced phase transition from the zircon to a scheelite-type structure. arxiv.orgresearchgate.netvulcanchem.com The transition pressure determined from these calculations aligns well with experimental observations from Raman spectroscopy and X-ray diffraction, which report the transformation occurring at approximately 7.2-8.2 GPa under quasi-hydrostatic conditions. arxiv.orgresearchgate.netvulcanchem.com
Furthermore, theoretical studies have suggested the possibility of subsequent phase transitions at even higher pressures. arxiv.orgresearchgate.net For instance, calculations have indicated another potential phase transition at around 32 GPa, beyond the pressure range of some experiments. arxiv.orgresearchgate.net DFT also helps in understanding the influence of non-hydrostatic conditions, showing that deviatoric stresses can trigger phase transitions at lower pressures than under quasi-hydrostatic conditions. arxiv.orgresearchgate.net The stability of different phases at various pressures can be assessed by comparing their calculated enthalpies. researchgate.net
Ab initio Calculations for High-Pressure Behavior
Ab initio calculations, which are based on first principles without empirical parameters, have been crucial in understanding the high-pressure behavior of HoVO₄. arxiv.orgresearchgate.netscispace.com These calculations, often performed within the DFT framework, provide a robust theoretical foundation for interpreting experimental results. arxiv.orgresearchgate.net
High-pressure ab initio studies have been combined with angle-dispersive X-ray diffraction experiments to provide a comprehensive picture of the structural evolution of HoVO₄ under compression. arxiv.orgresearchgate.netscispace.com The calculations not only confirm the zircon-to-scheelite phase transition but also help in assigning the crystal structures of the high-pressure phases. arxiv.orgresearchgate.net For example, under non-hydrostatic conditions, a second reversible transition has been observed experimentally at 20.4 GPa, and theoretical calculations suggest that deviatoric stresses could be responsible for triggering this transformation. arxiv.orgresearchgate.net The agreement between the calculated and experimentally determined equation of state for the different phases of HoVO₄ underscores the reliability of these ab initio approaches. arxiv.orgresearchgate.net
Crystal Field Theory and Hamiltonian Modeling
Crystal Field Theory (CFT) provides a framework for understanding the electronic properties of rare-earth ions in a crystalline environment. libretexts.org In HoVO₄, the Ho³⁺ ion is subjected to a crystal field created by the surrounding oxygen atoms, which lifts the degeneracy of the 4f electronic states. arxiv.org
Derivation of Crystal-Field Parameters
The effects of the crystal field are described by a set of crystal-field parameters (CFPs), which can be determined both experimentally and theoretically. nasa.govresearchgate.net Ab initio calculations can be used to derive these parameters from first principles. umich.edunih.gov These methods involve calculating the electronic structure of the lanthanide ion within the crystal lattice and then fitting the resulting energy levels to a model Hamiltonian that includes the crystal field interaction. umich.edunih.gov The derived CFPs can then be used to calculate various magnetic and spectroscopic properties of the material. nasa.govresearchgate.net For HoVO₄, the crystal field ground state is a non-magnetic singlet, with the first excited state being a doublet. arxiv.org The energy separation between these levels is a key parameter that influences the low-temperature magnetic and thermal properties of the compound. arxiv.org
Analysis of Energy Levels and Degeneracy Lifting
In materials containing lanthanide ions like Holmium (Ho³⁺), the degeneracy of the 4f orbital energy levels is lifted by several interactions. wikipedia.org The tetragonal crystal field environment in Holmium Vanadium Tetraoxide plays a crucial role in this process. royalsocietypublishing.org This interaction splits the energy levels, resulting in a complete lifting of the ground state degeneracy. arxiv.org
Theoretical and experimental studies confirm that this splitting leads to a non-magnetic singlet ground state. arxiv.orgpublish.csiro.au Above this ground state, there is a nearby excited doublet at an energy of approximately 21 cm⁻¹ (about 30 K). royalsocietypublishing.orgarxiv.org Further analysis identifies a second excited singlet and a third excited doublet that are accidentally degenerate around 60 K. arxiv.org This specific energy level scheme is fundamental to the material's identity as a classic Van Vleck paramagnet at low temperatures. royalsocietypublishing.orgpublish.csiro.au
Computational Studies of Magnetic Interactions and Frustration
Computational approaches, particularly Density Functional Theory (DFT), have been pivotal in understanding the intricate magnetic behavior of this compound. arxiv.org The material's structure, characterized by a distorted HoO₈ polyhedral arrangement, gives rise to multiple pathways for magnetic interactions. arxiv.org DFT calculations have been employed to explore these interactions and have revealed the presence of strong magnetic frustration. arxiv.orgresearchgate.net This frustration arises from competing spin-spin interactions, which prevents the establishment of conventional long-range magnetic ordering and can lead to exotic ground states. arxiv.org The negative value of the calculated Curie-Weiss temperature (ƟCW) further signals the predominance of antiferromagnetic (AFM) interactions within the compound. arxiv.org
To quantify the magnetic behavior, individual magnetic interaction constants between Holmium atoms have been evaluated using DFT. arxiv.org By mapping the energies of different magnetic spin configurations (ferromagnetic and various antiferromagnetic arrangements) onto a Heisenberg model, the exchange parameters for the first three nearest neighbors (NN)—J₁, J₂, and J₃—have been calculated. arxiv.org
The calculations reveal that the first nearest neighbor interaction (J₁) is weakly ferromagnetic, while the second (J₂) and third (J₃) nearest neighbor interactions are strongly antiferromagnetic. arxiv.org The dominance of the negative J₂ and J₃ values over the positive J₁ value confirms the presence of significant magnetic frustration, as these competing interactions cannot be simultaneously satisfied. arxiv.org This frustrated geometry of spins is believed to be a key factor in the material's low-temperature magnetic properties. arxiv.org
Table 1: Calculated magnetic interaction constants for HoVO₄ from DFT, indicating the nature of the interaction between nearest neighbors (NN). Data sourced from reference arxiv.org.
The theoretical models describing the magnetism in this compound are validated through comparison with experimental results. An extended susceptibility formalism, which incorporates crystalline electric field (CEF) effects, has been used to analyze magnetic and magnetoelastic properties. aps.org This approach allows for the refinement of CEF parameters and the determination of the strength of magnetic interactions, showing consistency with experimental susceptibility measurements. aps.orgaps.org
Furthermore, neutron scattering experiments have provided direct validation of the predicted magnetic structure. These experiments have confirmed the antiferromagnetic nature of the ordering along the a-axis at very low temperatures and have also observed the spin-flop transition, a characteristic feature of antiferromagnets in an applied magnetic field. publish.csiro.au The computational finding that strong second and third nearest-neighbor antiferromagnetic interactions dominate is consistent with these experimental observations and supports a model where magnetic frustration could give rise to a three-dimensional quantum spin liquid (QSL) state. arxiv.orgresearchgate.net
Theoretical Frameworks for Acoustic Interactions with Spin Systems
The interaction between the lattice vibrations (phonons) and the spin system in this compound is described through the framework of magnetoelasticity. Theoretical analysis of magnetoelastic coefficients provides insight into this coupling. aps.orgaps.org These coefficients can be determined experimentally from measurements of third-order magnetic susceptibility and the elastic constants for different symmetry modes. aps.org
Ultrasonic methods provide a direct probe of these interactions. jps.jp A key theoretical concept is that interactions between acoustic waves and the quadrupolar moments of the 4f electrons lead to a characteristic softening of the elastic constants. jps.jp In the case of UNi4B, a material with similar degrees of freedom, the softening of transverse ultrasonic modes is a clear acoustic signature of these interactions. aps.org For this compound, measurements have indeed shown remarkable softening in the elastic constants C₁₁, (C₁₁-C₁₂)/2, and C₄₄ at low temperatures, which is characteristic of the quadrupolar response of a singlet ground state system. jps.jp This confirms the presence of significant coupling between the acoustic modes and the electronic spin system.
Advanced Research Applications and Technological Potential of Holmium Vanadium Tetraoxide
Catalytic Performance and Applications
Holmium vanadium tetraoxide demonstrates notable catalytic capabilities, particularly in high-temperature industrial processes. Its structural and electronic properties allow it to facilitate specific chemical transformations efficiently.
Oxidative Dehydrogenation of Ethane (B1197151)
Research has identified this compound as a superior catalyst for the oxidative dehydrogenation of ethane (ODHE), a crucial process for producing ethylene (B1197577). nih.govacs.org Among the rare-earth orthovanadates (REVO₄), HoVO₄ exhibits one of the best catalytic performances for this specific reaction. nih.govacs.org The ODHE process offers an energetically favorable alternative to traditional steam cracking for ethylene production, as the presence of oxygen reduces the thermodynamic constraints of dehydrogenation. lehigh.edu The effectiveness of vanadate-based catalysts like HoVO₄ is often linked to their redox properties, which are central to the Mars-van Krevelen mechanism where the hydrocarbon reacts with lattice oxygen from the catalyst. lehigh.edu The catalyst's surface is subsequently reoxidized by gaseous oxygen. lehigh.edu The superior performance of HoVO₄ suggests that its specific structural and electronic configuration is highly effective in facilitating this catalytic cycle for ethane conversion. nih.govacs.org
Optoelectronic and Laser Material Applications
The distinct optical properties of this compound make it a candidate material for various components in laser and optoelectronic systems. nih.govacs.org Its ability to interact with light in specific ways is central to its potential in this field.
Laser-Host Materials for Continuous-Wave Lasers
This compound is considered a promising laser-host material, particularly for continuous-wave (CW) lasers. scielo.brscielo.br CW lasers are defined by their constant power output over a set time interval. novantaphotonics.com The performance of a solid-state laser is highly dependent on the host crystal, which provides a matrix for the active laser ions (like neodymium or holmium). novantaphotonics.comresearchgate.net Theoretical studies based on density functional theory (DFT) have investigated the electronic and optical properties of HoVO₄ under pressure, concluding that it is a good candidate for laser-host applications. scielo.brscielo.br Doping such rare-earth vanadate (B1173111) crystals can enhance laser performance. scielo.brscielo.br
Polarizers and Birefringent Solid-State Laser Components
Rare-earth vanadates, including HoVO₄, are recognized for their application as polarizers and components in birefringent solid-state lasers. nih.govacs.orgull.es These materials exhibit wide optical transparency and significant birefringence, which is the property of having a refractive index that depends on the polarization and propagation direction of light. scielo.br This makes them potential candidates for various components in polarizing optics. scielo.br
Optical Isolators and Circulators
HoVO₄ and related compounds are potential candidates for use in optical isolators and circulators. scielo.br These are non-reciprocal devices that allow light to pass in only one direction, protecting laser sources from back reflections that can cause instability and damage. coherent.com The core of these devices is often a Faraday rotator, a magneto-optic material that rotates the polarization plane of light under a magnetic field. coherent.comrp-photonics.com The non-reciprocal nature of this rotation is key to the isolator's function. rp-photonics.com Materials containing holmium have been investigated for these applications. google.comgoogle.com Theoretical studies suggest that rare-earth vanadates like HoVO₄, which exhibit wide optical transparency and large birefringence, are promising materials for developing optical isolators and circulators. scielo.br
Applications in Electrochemical Sensing
Recent research has highlighted the potential of this compound in the field of electrochemical sensing. When engineered into nanocomposite structures, HoVO₄ can serve as a highly effective electrode material for detecting specific chemical species.
A hierarchical nanocomposite of holmium vanadate and phosphorus-doped graphitic carbon nitride (HoVO₄/P-CN) has been synthesized and used as an electrode material for the nonenzymatic electrochemical detection of hydrogen peroxide (H₂O₂). nih.govacs.org This composite material exhibits superior electrocatalytic activity for the reduction of H₂O₂ in alkaline solutions. nih.govacs.org The enhanced performance is attributed to a combination of factors, including a large specific surface area, high conductivity, abundant electroactive sites, and a synergistic effect between the HoVO₄ and P-CN components. acs.orgacs.org
The HoVO₄/P-CN modified glassy carbon electrode (GCE) demonstrates significantly better electrochemical performance compared to electrodes made from bare GCE, HoVO₄ alone, or P-CN alone. nih.govacs.org It shows a distinct reduction peak for H₂O₂ at a potential of -0.412 V. nih.gov The sensor has been successfully used to determine H₂O₂ levels in real-world samples, including milk and human urine, demonstrating high selectivity in the presence of interfering compounds. nih.gov This suggests its potential for applications in food safety and clinical diagnostics. nih.gov
The analytical performance of the HoVO₄/P-CN based sensor is detailed in the table below.
| Performance Metric | Value | Reference |
|---|---|---|
| Linear Concentration Range | 0.009–77.4 μM | nih.govacs.orgacs.org |
| Sensitivity | 0.72 μA μM⁻¹ cm⁻² | nih.govacs.orgacs.org |
| Limit of Detection (LOD) | 3.0 nM (0.003 μM) | nih.govacs.org |
| Peak Potential | -0.412 V (vs Ag/AgCl) | nih.govacs.org |
HoVO₄/P-CN Nanocomposites in Nonenzymatic Electrochemical Sensors
The development of efficient and robust electrode materials is a critical endeavor for real-time analysis in electrochemical sensing. nih.gov In this context, hierarchical nanocomposites of this compound (HoVO₄) and phosphorus-doped graphitic carbon nitride (P-CN) have been synthesized and utilized as an electrode material for the nonenzymatic electrochemical detection of hydrogen peroxide (H₂O₂). nih.govacs.org The HoVO₄/P-CN nanocomposite is successfully created using a sonochemical method. acs.org The successful formation of these nanocomposites has been confirmed through various analytical techniques, including X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FTIR), X-ray photoelectron spectroscopy (XPS), transmission electron microscopy (TEM), and energy-dispersive X-ray spectroscopy (EDS). acs.org A glassy carbon electrode (GCE) modified with this nanocomposite (HoVO₄/P-CN/GCE) demonstrates superior electrochemical sensing capabilities toward H₂O₂ reduction when compared to a bare GCE or electrodes modified with only HoVO₄ or P-CN. acs.org This promising platform has been effectively applied to determine the quantity of H₂O₂ in real-world food and biological samples, highlighting its potential for applications in food safety and clinical diagnostics. nih.govacs.org
Enhanced Electrocatalytic Performance and Sensing Mechanisms
The HoVO₄/P-CN nanocomposite exhibits superior electrocatalytic activity for the reduction of H₂O₂ in alkaline electrolytes, showing a peak potential of -0.412 V. nih.govacs.org The electrochemical platform demonstrates excellent analytical performance for H₂O₂ detection. nih.gov Key performance indicators include a wide linear concentration range, high sensitivity, and a very low detection limit. nih.govacs.org Furthermore, the modified electrode shows high selectivity for H₂O₂ even in the presence of various potential interfering compounds, along with remarkable stability, good repeatability, and satisfactory reproducibility. nih.govacs.org
The enhanced electrocatalytic activity is attributed to several factors. The high effective surface area, good chemical stability, high electronic conductivity, and abundant electroactive sites of the nanocomposite play a significant role. nih.govacs.org A synergistic effect between the HoVO₄ and P-CN components is crucial for the enhanced electrochemical activity. acs.org The reduction currents for the HoVO₄/P-CN/GCE are significantly higher—1.26, 1.32, and 2 times greater than those for the P-CN/GCE, HoVO₄/GCE, and bare GCE, respectively. nih.govacs.org This superior performance is a result of the unique hierarchical nanostructure which provides a large specific surface area, high conductivity, and more active surface sites. acs.orgacs.org
Table 1: Analytical Performance of the HoVO₄/P-CN-based H₂O₂ Sensor
| Parameter | Value | Reference |
|---|---|---|
| Linear Concentration Range | 0.009–77.4 μM | nih.govacs.org |
| Sensitivity | 0.72 μA μM⁻¹ cm⁻² | nih.govacs.org |
| Limit of Detection (LOD) | 3.0 nM | nih.govacs.org |
Development of Polymer Nanocomposites with HoVO₄
The creation of polymer-based composites with varied optical functionalities, such as tunable absorption and emission characteristics, is a field of significant interest for potential optoelectronic applications. scispace.com this compound nanoparticles have been integrated into polymer matrices, specifically poly(methyl methacrylate) (PMMA), to form nanocomposites. scispace.com These PMMA-HoVO₄ nanocomposites have been synthesized using an emulsifier-free emulsion polymerization system through two primary methods: in situ polymerization, where the HoVO₄ nanoparticle dispersion is added before or after polymerization begins, and blending, where the nanoparticle dispersion is mixed with the polymeric latex at room temperature. scispace.com
Integration for Tunable Optical Functionalities
The integration of inorganic particles like HoVO₄ into a polymer matrix such as PMMA allows for the development of new materials with tailored optical properties. scispace.com The polymer component provides desirable characteristics like processability, flexibility, and transparency, while the inorganic nanoparticles contribute the specific optical functionalities. scispace.com The synthesis of PMMA-HoVO₄ nanocomposites has been shown to create materials with different properties than the individual components. scispace.com The interaction between the HoVO₄ nanoparticles and the polymer matrix can be influenced by the synthesis conditions, such as the concentration of initiators like potassium persulfate. scispace.com This interaction affects the structure of the polymer and the final optical characteristics of the nanocomposite material. scispace.com
Modification of Luminescence Properties in Polymer Matrices
The incorporation of HoVO₄ nanoparticles into a PMMA matrix has been shown to modify the luminescence properties of the polymer. scispace.com Crystalline HoVO₄ nanoparticles (approximately 60 nm in size) synthesized via a co-precipitation method were used in these composites. scispace.com Luminescence measurements revealed that the HoVO₄ nanoparticles enter the polymer beads and alter the luminescent characteristics of the PMMA, resulting in a new material. scispace.com Infrared spectral analysis indicated that the HoVO₄ caused changes in the polymer's structure, and it was found that the interaction between the vanadate and persulfate radicals during polymerization affected the structure of the PMMA chains. scispace.com This process ultimately changes the luminescence properties, demonstrating a method for creating new materials with distinct optical behaviors. scispace.com
Contributions to Quantum Materials Research
This compound is under investigation as a candidate material for realizing novel quantum states. researchgate.netnih.gov The study of geometrically frustrated magnetic systems, where the arrangement of magnetic ions prevents the simultaneous satisfaction of all magnetic interactions, can lead to the emergence of exotic states of matter like quantum spin liquids. researchgate.netresearchgate.net In these systems, spins remain highly correlated and fluctuate strongly even at absolute zero temperature, avoiding conventional magnetic ordering. researchgate.net HoVO₄ is being explored in this context due to its specific crystal structure and magnetic properties. nih.gov
Exploration of Novel Quantum States in 3D Spin Systems
Research suggests that HoVO₄ may be a candidate for realizing a three-dimensional (3D) quantum spin liquid (QSL) state. nih.govresearchgate.net This is based on structural, magnetic susceptibility, and heat capacity measurements, along with density functional theory (DFT) calculations. nih.gov The crystal structure of HoVO₄ features a distorted HoO₈ polyhedral, which leads to multiple magnetic interaction paths. nih.gov DFT calculations indicate the presence of dominant second and third nearest-neighbor interactions, which can lead to magnetic frustration within the system. researchgate.netnih.gov
Experimental evidence supports the absence of conventional magnetic ordering. A broad maximum observed below 10 K in DC magnetic susceptibility measurements implies the presence of short-range magnetic correlations, while AC susceptibility data rule out any spin-freezing. nih.gov Furthermore, zero-field heat capacity measurements show no signs of long-range ordering but reveal a broad maximum around 14 K. The residual heat capacity follows a power-law behavior (T²), which is analogous to that seen in other 3D QSL systems. nih.gov These collective findings point to HoVO₄ as a promising material for the exploration of 3D quantum spin liquid behavior. researchgate.net
Future Research Trajectories and Unanswered Questions for Holmium Vanadium Tetraoxide
Exploration of Ultra-High Pressure Structural Behavior and Novel Polymorphs
The behavior of HoVO₄ under extreme pressures presents a compelling area for future research. While studies have documented the zircon-to-scheelite phase transition, the exploration of its structural behavior at ultra-high pressures is far from complete. acs.orgnih.gov
Detailed Research Findings:
Under non-hydrostatic conditions, the zircon-to-scheelite transition pressure is observed at 4.5 GPa, shifting to 8.2 GPa under quasi-hydrostatic conditions. acs.orgarxiv.orgresearchgate.net Further compression under non-hydrostatic stress can trigger a second transition from a scheelite to a fergusonite structure at approximately 20.4 GPa. arxiv.org This second transition is anticipated to occur at pressures beyond 28 GPa under quasi-hydrostatic conditions. arxiv.org The size of the crystals also influences this transition, with microcrystals transforming at 7.2 GPa and nanocrystals at 8.7 GPa. acs.orgnih.gov This irreversible transformation results in a third polymorph or a mixture of phases upon decompression. acs.orgnih.gov
Future investigations should focus on systematically exploring the phase diagram of HoVO₄ at pressures exceeding those currently studied. The use of advanced diffraction techniques under various pressure-transmitting media could unveil novel metastable polymorphs with unique physical properties. arxiv.org Understanding the kinetics and mechanisms of these phase transitions is also crucial. researchgate.net
| Condition | Transition Pressure (GPa) | Initial Phase | Resulting Phase | Reference |
|---|---|---|---|---|
| Non-hydrostatic | 4.5 | Zircon | Scheelite | acs.orgarxiv.orgresearchgate.net |
| Quasi-hydrostatic | 8.2 | Zircon | Scheelite | acs.orgarxiv.orgresearchgate.net |
| Non-hydrostatic | 20.4 | Scheelite | Fergusonite | arxiv.org |
| Microcrystals | 7.2 | Zircon | Scheelite | acs.orgnih.gov |
| Nanocrystals | 8.7 | Zircon | Scheelite | acs.orgnih.gov |
Deeper Probes into Quantum Spin Liquid Mechanisms and Excitations
Recent studies suggest that HoVO₄ may be a candidate for realizing a three-dimensional quantum spin liquid (QSL) state. arxiv.orgresearchgate.netnih.gov This exotic state of matter is characterized by long-range quantum entanglement and the absence of magnetic ordering even at the lowest temperatures. rdworldonline.comarxiv.org
Detailed Research Findings:
The potential for QSL behavior in HoVO₄ arises from geometric frustration of magnetic interactions. arxiv.orgresearchgate.net Density functional theory calculations indicate that dominant second and third nearest-neighbor interactions lead to this frustration. arxiv.orgresearchgate.netnih.gov Experimental evidence, such as a broad maximum in magnetic susceptibility below 10 K and the absence of long-range ordering in heat capacity measurements, supports the presence of short-range correlations consistent with a QSL state. arxiv.orgresearchgate.netnih.gov Furthermore, the residual heat capacity exhibits a power-law behavior analogous to other 3D QSL systems. arxiv.orgresearchgate.net
Future research should aim to definitively confirm the existence of the QSL state in HoVO₄. This will require sophisticated experimental techniques, such as inelastic neutron scattering, to directly probe the fractionalized excitations and emergent gauge fields that are hallmarks of a QSL. d-nb.inforesearcher.life Theoretical modeling will also be essential to understand the specific mechanisms driving the QSL behavior in this material. researchgate.netstfc.ac.uk
Advanced Design and Functionalization of HoVO₄-Based Nanocomposites for Specific Industrial and Environmental Challenges
The development of HoVO₄-based nanocomposites opens up possibilities for a wide range of applications, from industrial processes to environmental remediation. mdpi.comazom.com
Detailed Research Findings:
HoVO₄ nanoparticles and their composites have shown promise in various fields. For instance, HoVO₄/CuO nanocomposites have been utilized for the photodegradation of dyes. researchgate.net In another application, a hierarchical holmium vanadate (B1173111)/phosphorus-doped graphitic carbon nitride (HoVO₄/P-CN) nanocomposite has been synthesized for the electrochemical detection of hydrogen peroxide. acs.org This nanocomposite exhibited high sensitivity and a low detection limit. acs.org Furthermore, HoVO₄ nanoparticles functionalized with poly(acrylic acid) have been investigated as contrast agents for magnetic resonance and computed tomography imaging. researchgate.net The synergy between HoVO₄ and other nanomaterials, such as reduced graphene oxide (rGO) and zinc oxide (ZnO), has been shown to enhance photocatalytic activities for the degradation of pollutants like Rhodamine B. researchgate.net
Future research should focus on the rational design and synthesis of novel HoVO₄-based nanocomposites with tailored functionalities. researchgate.netnih.gov This includes exploring different matrix materials, functionalization strategies, and nanoparticle morphologies to optimize performance for specific challenges. researchgate.netmdpi.com For environmental applications, a key goal is to develop highly efficient and stable photocatalysts for water purification and the removal of persistent organic pollutants. kisti.re.krtecnoscientifica.come3s-conferences.orgdntb.gov.ua In the biomedical field, further development of biocompatible HoVO₄ nanocomposites could lead to advanced diagnostic and therapeutic tools. researchgate.netresearchgate.net
Comprehensive Understanding of Size-Dependent Phenomena Across Various Scales
The properties of HoVO₄ have been shown to be dependent on the size of the crystals, a phenomenon that warrants further in-depth investigation. acs.orgnih.gov
Detailed Research Findings:
A notable example of size-dependent behavior is the phase-transition pressure from the zircon to the scheelite structure. acs.orgnih.gov Microcrystalline HoVO₄ undergoes this transition at 7.2 GPa, whereas nanocrystalline HoVO₄, with a diameter of approximately 20 nm, transitions at a higher pressure of 8.7 GPa. acs.orgnih.gov This difference is attributed to lattice contraction caused by the size effect. acs.orgnih.govresearchgate.net The synthesis of nano-sized HoVO₄ with uniform morphology, such as nanoerythrocytes, has been achieved, and their photoluminescence properties have been shown to be dependent on their morphology. researchgate.net
A systematic study across a wider range of particle sizes, from bulk single crystals down to individual nanoparticles, is needed to create a comprehensive picture of how size influences the structural, magnetic, and optical properties of HoVO₄. copernicus.orgnzdr.ru This will require precise control over nanoparticle synthesis and advanced characterization techniques capable of probing properties at the nanoscale. ustc.edu.cn Understanding these size-dependent phenomena is crucial for the design of HoVO₄-based devices with tailored functionalities.
Further Investigation of Magnetoelastic Coupling and Higher-Order Magnetic Interactions
The interplay between the magnetic and elastic properties of HoVO₄, known as magnetoelastic coupling, is a key feature of this material and a rich area for further study. capes.gov.braps.org
Detailed Research Findings:
HoVO₄ exhibits significant magnetoelastic effects. capes.gov.braps.org The magnetoelastic coefficients have been determined from measurements of third-order magnetic susceptibility and elastic constants. capes.gov.braps.org These coefficients are notable for the tetragonal symmetry of the material. capes.gov.braps.org The unusual temperature dependence of the third-order magnetic susceptibility is a precursor to a level crossing in high magnetic fields. capes.gov.braps.org Furthermore, in rare earth metals like holmium, strong magnetoelastic coupling leads to giant magnetostriction at low temperatures. ku.dkaps.orgnih.gov In HoVO₄, the nuclear hyperfine interaction leads to enhanced nuclear magnetism. publish.csiro.au
Future research should employ advanced techniques, such as high-resolution X-ray diffraction and ultrasound measurements in high magnetic fields, to further quantify the magnetoelastic coupling and its influence on the magnetic and structural properties of HoVO₄. ku.dkrsc.org Investigating higher-order magnetic interactions, beyond the dominant exchange interactions, could reveal more subtle and exotic magnetic phenomena. researchgate.net Theoretical models that incorporate these complex interactions will be essential for a complete understanding of the magnetic behavior of HoVO₄. capes.gov.br
Integration of Multimodal Characterization Techniques for Holistic Understanding
A comprehensive understanding of a complex material like HoVO₄ requires the integration of multiple experimental and theoretical techniques.
Detailed Research Findings:
The characterization of HoVO₄ and its related materials has involved a wide array of techniques. These include X-ray diffraction (XRD) for structural analysis, Fourier transform infrared spectroscopy (FTIR), scanning electron microscopy (SEM), and transmission electron microscopy (TEM) for morphological and structural characterization of nanoparticles. researchgate.netuobaghdad.edu.iqresearchgate.net Magnetic susceptibility and heat capacity measurements have been crucial in probing its magnetic properties and potential quantum spin liquid behavior. arxiv.orgnih.gov Raman spectroscopy has been instrumental in studying high-pressure phase transitions. acs.orgnih.gov For nanocomposites, techniques like X-ray photoelectron spectroscopy (XPS) are used to confirm functionalization. mdpi.comresearchgate.net
Future research will benefit from a multimodal approach that combines these established techniques with more advanced methods. For example, combining inelastic neutron scattering with high-pressure studies could provide unprecedented insights into the interplay between structural and magnetic properties under extreme conditions. Similarly, integrating local probes, such as nuclear magnetic resonance (NMR), with bulk measurements can help to distinguish between intrinsic properties and effects due to disorder or defects. royalsocietypublishing.org The development of advanced theoretical models that can simultaneously explain data from multiple experimental probes will be key to achieving a holistic understanding of HoVO₄.
Q & A
Q. What are the established synthesis methods for holmium vanadium tetraoxide (HoVO₄), and how do reaction conditions influence phase purity?
HoVO₄ is typically synthesized via solid-state reactions or sol-gel methods. For solid-state synthesis, stoichiometric mixtures of holmium oxide (Ho₂O₃) and vanadium pentoxide (V₂O₅) are calcined at high temperatures (≥800°C) under controlled atmospheres to prevent oxidation state deviations. Sol-gel routes involve dissolving precursors in acidic or chelating agents (e.g., citric acid) to form homogeneous gels, followed by thermal decomposition. Phase purity is verified using X-ray diffraction (XRD), with impurities often arising from incomplete homogenization or off-stoichiometric ratios .
Q. Which characterization techniques are critical for verifying the structural and compositional integrity of HoVO₄?
- XRD : Confirms crystallinity and phase identity by matching peaks to reference databases (e.g., ICDD PDF-4+).
- Raman spectroscopy : Identifies vibrational modes of V–O bonds, distinguishing between tetrahedral (VO₄³⁻) and distorted octahedral coordination .
- SEM/EDS : Validates morphology and elemental composition, ensuring no contamination from precursors or crucibles .
- Thermogravimetric analysis (TGA) : Monitors thermal stability and decomposition pathways during synthesis .
Q. How does the oxidation state of vanadium in HoVO₄ impact its electronic properties?
Vanadium in HoVO₄ typically adopts a +5 oxidation state (as V⁵⁺ in VO₄³⁻ tetrahedra), contributing to its semiconducting behavior. Deviations in oxidation state (e.g., partial reduction to V⁴⁺) can introduce defect states, altering bandgap energy and electrical conductivity. X-ray photoelectron spectroscopy (XPS) is essential to quantify oxidation states and detect surface reduction during processing .
Advanced Research Questions
Q. What role does holmium play in modulating the catalytic or photocatalytic activity of HoVO₄?
Holmium’s 4f electrons and high Lewis acidity enhance charge separation in photocatalytic applications. For example, HoVO₄ doped into TiO₂ composites shows improved visible-light absorption and redox activity for water splitting. Electrochemical impedance spectroscopy (EIS) and transient photocurrent measurements are used to assess charge-transfer efficiency .
Q. How can HoVO₄ be integrated into hydrogen storage systems, and what mechanisms govern its interaction with hydrogen?
In Ti–Zr–Mn–V–Ho alloys, holmium improves hydrogen absorption by forming stable hydrides (e.g., HoH₃) and modifying lattice parameters. For HoVO₄, computational studies (DFT) suggest its potential as a hydrogen spillover catalyst, where hydrogen dissociates on Ho sites and migrates to vanadium oxide surfaces. Pressure-composition isotherm (PCI) analysis and in situ neutron diffraction are critical for evaluating hydrogen uptake kinetics .
Q. What are the challenges in reconciling contradictory data on HoVO₄’s thermal stability under oxidizing vs. reducing atmospheres?
Discrepancies arise from varying oxygen partial pressures during synthesis. For instance, under reducing conditions (e.g., H₂/N₂), V⁵⁺ reduces to V⁴⁺, forming mixed-phase HoVO₄/VO₂ composites. In situ XRD coupled with controlled-atmosphere TGA can resolve these phase transitions. Contradictory reports often stem from inadequate atmosphere control or insufficient dwell times during calcination .
Q. What safety protocols are recommended for handling HoVO₄ given its structural similarity to regulated vanadium compounds?
While HoVO₄ itself is not classified as hazardous, vanadium oxides (e.g., V₂O₅) are respiratory irritants. Researchers should adhere to protocols for vanadium pentoxide, including:
- Using fume hoods for powder processing.
- Wearing PPE (N95 masks, nitrile gloves).
- Implementing spill containment measures. Regular air monitoring and waste disposal via licensed facilities are mandatory .
Methodological Notes
- References : Prioritize peer-reviewed studies (e.g., hydrogen storage , catalytic mechanisms ) over commercial databases.
- Data Gaps : Limited direct studies on HoVO₄ necessitate extrapolation from analogous rare-earth vanadates (e.g., BiVO₄ ).
- Validation : Reproduce synthesis protocols with strict stoichiometric and atmospheric controls to minimize variability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
